YTTRIUM SILICIDE
Description
Contextual Significance of Metal Silicides in Materials Science
Metal silicides, compounds formed between silicon and a metal, hold significant importance in materials science, particularly within the field of microelectronics. Their considerable stability, oxidation resistance, high thermal stability, and good electrical conductivity make them relevant for a variety of applications researchgate.netontosight.airesearchgate.net. In the last few decades, metal silicides have become promising candidate materials for the electronics industry, serving as ohmic contacts, diffusion barriers, Schottky barriers, local interconnects, and gate electrodes researchgate.netresearchgate.networldscientific.com. Their integration into silicon-based devices is crucial for developing faster and smaller devices with low power consumption, essential for advanced very-large-scale integration (VLSI) technologies researchgate.net. Beyond microelectronics, some silicides are also explored for applications in high-temperature materials, catalysis, and thermoelectric devices researchgate.netontosight.aiworldscientific.comworldscientific.com.
Overview of Yttrium Silicide Compounds and Their Research Importance
Yttrium silicide (YSi₂) is a binary compound composed of yttrium (Y) and silicon (Si) ontosight.ai. It is part of the family of rare earth silicides, which have attracted attention due to their unique properties, including interesting magnetic and electronic characteristics ontosight.aiontosight.ai. YSi₂ is particularly noted for its high melting point, thermal stability, and corrosion resistance ontosight.ai. Furthermore, it exhibits high electrical conductivity, positioning it as a promising material for use in microelectronic devices and interconnects ontosight.ai. Research into yttrium silicide compounds explores their potential across various fields, including electronics, catalysis, and nanotechnology ontosight.ai.
Scope and Research Focus on Fundamental and Applied Aspects of Yttrium Silicide
Research on yttrium silicide encompasses both fundamental and applied aspects, driven by its potential in advanced materials. Fundamental research focuses on understanding its crystal structure, phase stability, and intrinsic physical and chemical properties ontosight.aiscirp.org. Various phases of yttrium silicide exist, including those with Y:Si ratios around 1:2, such as YSi₂, which can exhibit different crystal structures like tetragonal, hexagonal (e.g., YSi₂-x or β-Y₃Si₅), and orthorhombic (e.g., β-YSi₂) depending on formation conditions and impurity content ontosight.aiscirp.orgresearch-nexus.net. Investigations into the Y-Si phase diagram continue to refine the understanding of stable and metastable phases scirp.org.
Applied research explores the synthesis and integration of yttrium silicide into functional devices. This includes developing various synthesis methods such as solid-state reaction, chemical vapor deposition (CVD), molecular beam epitaxy (MBE), and ion implantation followed by annealing ontosight.airesearch-nexus.netresearchgate.net. A significant area of focus is the formation of high-quality yttrium silicide thin films on silicon substrates, particularly for microelectronic applications research-nexus.net. Research findings detail the formation temperatures of YSi₂-x on Si(100), noting its stability up to 950°C researchgate.net. Studies also investigate the contact properties, such as the Schottky barrier height (SBH) formed at the yttrium silicide-silicon interface, which is crucial for its performance in semiconductor devices researchgate.net. The influence of processing conditions, including annealing temperature and oxygen impurity content, on the resulting crystal structure, interface quality, and electrical properties is actively researched scirp.orgresearchgate.net. Potential applications being investigated include its use as contact materials in semiconductors, in high-performance coatings and alloys for improved oxidation resistance, and potentially in energy storage technologies samaterials.com.
Here are some key properties of Yttrium Silicide (YSi₂) based on available research:
| Property | Value | Source |
| Compound Formula | YSi₂ | samaterials.com |
| Molecular Weight | 145.08 g/mol | samaterials.com |
| Appearance | Gray powder or solid | samaterials.comamericanelements.com |
| Melting Point | 1760 °C | samaterials.comamericanelements.com |
| Density | 4.39 g/cm³ | samaterials.comamericanelements.com |
| Solubility in H₂O | Insoluble | samaterials.com |
| Crystal Structure | Tetragonal (YSi₂) ontosight.ai, Hexagonal (YSi₂-x, β-Y₃Si₅) scirp.orgresearch-nexus.net, Orthorhombic (β-YSi₂) scirp.org |
Research findings on Schottky barrier height (SBH) of YSi₂-x on Si(100) indicate values between 0.63 eV and 0.69 eV for annealing temperatures from 500 to 900°C on p-type Si(100) researchgate.net. For n-type Si(100), SBH values were measured between 0.32 eV and 0.46 eV for annealing temperatures between 500 and 900°C researchgate.net.
Properties
CAS No. |
12067-55-9 |
|---|---|
Molecular Formula |
Si2Y |
Origin of Product |
United States |
Synthesis and Fabrication Methodologies for Yttrium Silicide Materials
Bulk Synthesis Techniques for Yttrium Silicide
The production of bulk yttrium silicide often involves high-temperature processes to facilitate the reaction between yttrium and silicon and to consolidate the resulting compound into a dense form.
Arc Melting and Melt Growth Methods
Arc melting is a common method for synthesizing yttrium silicide from its elemental constituents. In this process, high-purity yttrium and silicon are melted together in a water-cooled copper crucible under an inert atmosphere, typically argon, to prevent oxidation. ub.edu An electric arc is generated to produce the high temperatures necessary for melting and reaction. ub.edu The resulting ingot is often flipped and remelted multiple times to ensure homogeneity. This technique is effective for producing polycrystalline bulk samples of yttrium silicide. researchgate.net
Melt growth techniques, such as the Czochralski method, are employed for the production of large single crystals of various materials. wikipedia.orginc42.comyoutube.com While specific application to yttrium silicide is not widely documented, the general principles of this method are relevant for producing high-purity, single-crystal forms of intermetallic compounds. The process involves melting the material in a crucible and then slowly pulling a seed crystal from the melt, allowing for the controlled solidification and growth of a single crystal ingot. wikipedia.orginc42.com Precise control of temperature gradients, pulling rate, and rotation speed is crucial for the successful growth of large, defect-free crystals. wikipedia.org
| Parameter | Typical Value/Range |
|---|---|
| Starting Materials | High-purity Yttrium and Silicon |
| Atmosphere | Inert gas (e.g., high-purity Argon) |
| Crucible | Water-cooled copper hearth |
| Melting Cycles | Multiple cycles with flipping to ensure homogeneity |
Spark Plasma Sintering and High-Density Consolidation
Spark Plasma Sintering (SPS) is a powerful technique for the rapid consolidation of powders into dense bulk materials. For yttrium silicide, the ingot produced by arc melting is first crushed into a powder. researchgate.net This powder is then placed in a graphite die and subjected to a pulsed direct current and uniaxial pressure. The combination of joule heating and spark discharges between powder particles leads to very high heating rates and rapid densification at lower temperatures and shorter times compared to conventional sintering methods. This process is effective in producing highly dense yttrium silicide pellets while minimizing grain growth. researchgate.net
| Parameter | Typical Value/Range |
|---|---|
| Starting Material | Pre-alloyed Yttrium Silicide powder |
| Sintering Temperature | 1000-1600 °C |
| Applied Pressure | 30-100 MPa |
| Heating Rate | 50-200 °C/min |
| Holding Time | 5-15 minutes |
Thin Film and Epitaxial Growth Approaches
The fabrication of yttrium silicide thin films is essential for its potential applications in microelectronics. These techniques allow for the growth of thin layers with controlled thickness and crystal structure on a substrate.
Evaporation Techniques (e.g., E-beam Evaporation)
Electron beam (e-beam) evaporation is a physical vapor deposition (PVD) technique used to grow thin films. universitywafer.com In this process, a high-energy electron beam is focused on a source material, in this case, yttrium or a pre-synthesized yttrium silicide target, causing it to evaporate. universitywafer.com The vapor then travels through a high-vacuum chamber and condenses on a substrate, forming a thin film. universitywafer.com The substrate temperature, deposition rate, and background pressure are critical parameters that influence the film's properties, including its crystallinity and stoichiometry. For instance, in the deposition of yttrium-based films, the substrate temperature can affect the crystallite size. ktu.ltresearchgate.net Reactive evaporation, where yttrium is evaporated in the presence of a silicon-containing gas or co-evaporated with silicon, can also be used to form yttrium silicide films.
| Parameter | Typical Value/Range |
|---|---|
| Source Material | High-purity Yttrium or Yttrium Silicide |
| Substrate | Silicon (Si) wafers |
| Base Pressure | 10⁻⁶ - 10⁻⁸ Torr |
| Substrate Temperature | Room Temperature to 800 °C |
| Deposition Rate | 0.1 - 10 Å/s |
Ion Implantation Synthesis (IBS)
Ion Implantation Synthesis (IBS) is a technique for forming silicide layers by implanting metal ions directly into a silicon substrate. High-energy yttrium ions are accelerated and implanted into a silicon wafer. This process creates a supersaturated solid solution of yttrium in silicon near the surface. Subsequent annealing at elevated temperatures promotes the reaction between the implanted yttrium and the silicon substrate, leading to the formation of a yttrium silicide layer. The thickness and composition of the silicide layer can be controlled by the ion implantation dose and energy, as well as the annealing temperature and duration. This method allows for the formation of buried or surface silicide layers with precise control over the depth and concentration of the implanted species.
| Parameter | Typical Value/Range |
|---|---|
| Implanted Ion | Yttrium (Y⁺) |
| Substrate | Single-crystal Silicon (Si) |
| Ion Energy | 50 - 200 keV |
| Ion Dose | 1x10¹⁶ - 1x10¹⁸ ions/cm² |
| Annealing Temperature | 600 - 1100 °C |
Chemical Vapor Deposition (CVD) and Related Methods
Chemical Vapor Deposition (CVD) represents a versatile group of techniques for producing high-quality thin films from gaseous precursors. In the context of yttrium-containing materials, Metal-Organic Chemical Vapor Deposition (MOCVD) is a noteworthy variant, offering precise control over film composition. While direct reports on the CVD of pure yttrium silicide are not extensively detailed in the literature, studies on related yttrium compounds such as yttria-stabilized zirconia (YSZ) and yttrium-based nitride alloys provide insights into suitable precursors and process challenges. nasa.govosti.govmdpi.comd-nb.info
Organometallic compounds are commonly employed as precursors in the MOCVD of yttrium-containing films. A comparative study on the deposition of YSZ using plasma-enhanced CVD (PE-CVD) evaluated several yttrium organometallic precursors, including Yttrium(III) acetylacetonate (Y(acac)3), Yttrium(III) hexafluoroacetylacetonate (Y(acacF6)3), and Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (Y(tmhd)3). The efficiency of these precursors in incorporating yttria into the film was found to be highly dependent on the deposition temperature. osti.gov For instance, Y(tmhd)3 was most efficient at temperatures between 500 and 600 °C, while Y(acac)3 showed the highest efficiency at 700–800 °C. osti.gov The choice of precursor is critical due to challenges such as low volatility, which can complicate the MOCVD process for materials like yttrium-gallium-nitride (YGaN) and yttrium-aluminum-nitride (YAlN). mdpi.comd-nb.info
The formation of yttrium-silicon bonds, a precursor to yttrium silicide, has been suggested to occur as a reactive intermediate step during the formation of yttrium silicate (B1173343) films on silicon substrates. rutgers.edu This implies that under specific CVD conditions, the reaction between an yttrium precursor and a silicon source (either from the substrate or a silicon-containing gas) could be tailored to favor the formation of yttrium silicide. The process is governed by various experimental parameters including precursor chemistry, feed rate, growth temperature, and pressure. rsc.org Techniques like plasma-enhanced CVD (PE-CVD) can be utilized to lower the deposition temperature by using plasma to enhance the decomposition of precursors. osti.gov
Table 1: Comparison of Yttrium Organometallic Precursors for PE-CVD of YSZ
| Precursor | Most Efficient Temperature Range (°C) | Yttria Concentration Achieved (mol%) |
| Y(tmhd)3 | 500 - 600 | 1 - 2.7 |
| Y(acac)3 | 700 - 800 | 8 - 15 |
| Y(acacF6)3 | - | < 1 |
Data sourced from a study on PE-CVD of YSZ, indicating precursor efficiency for yttria incorporation. osti.gov
Sputtering Deposition for Yttrium Silicide Films
Sputtering is a physical vapor deposition (PVD) technique widely used for depositing thin films of various materials, including metallic and compound films. najah.edu For yttrium silicide, sputtering can be approached in several ways, most notably through reactive sputtering of an yttrium target in an environment that facilitates a reaction with silicon, or by co-sputtering from yttrium and silicon targets.
In reactive magnetron sputtering, a metallic yttrium target is sputtered in the presence of a reactive gas. mdpi.com While often used to form oxides or nitrides, this process can be adapted for silicide formation. Studies on the formation of yttrium silicate on silicon substrates have shown that the initial interaction between deposited yttrium and the silicon substrate leads to the formation of yttrium silicide, which is subsequently oxidized. rutgers.edu This indicates that by carefully controlling the process parameters, such as the absence of oxygen and appropriate substrate temperatures, the reaction can be stopped at the silicide phase.
Key parameters in sputter deposition include the operating pressure, power, substrate temperature, and the composition of the sputtering gas. najah.edu For instance, in the deposition of yttrium oxide films on silicon substrates via DC reactive magnetron sputtering, a metallic yttrium target was used with a base pressure of around 3.0 × 10⁻⁴ Pa. mdpi.com By controlling the deposition power, the process can be operated in different modes, such as a metallic mode or a poison mode, which affects the microstructure of the resulting film. mdpi.com Similar principles would apply to the deposition of yttrium silicide, where parameters would be optimized to promote the reaction between yttrium and silicon.
Another approach involves sputtering from a compound yttrium silicide target (e.g., YSi₂). This method was utilized to prepare yttrium silicide nanoparticles via pulsed laser ablation, a related PVD technique, demonstrating the feasibility of using a pre-formed silicide source. researchgate.net
Table 2: Typical Deposition Parameters for Sputtering Yttrium-Containing Films
| Parameter | Value | Reference |
| Base Pressure | ~3.0 × 10⁻⁴ Pa | mdpi.com |
| Sputtering Gas | Argon | mdpi.com |
| Target Material | Metallic Yttrium (99.99%) | mdpi.com |
| Substrate | Si (100) | mdpi.com |
| Substrate Temperature | Room Temperature to 600 °C | aip.org |
| Post-Deposition Annealing | 600 - 1200 °C | mdpi.com |
These parameters are for yttrium oxide and YSZ films but provide a general framework applicable to yttrium silicide deposition.
Self-Assembly Processes for Nanostructures on Substrates
Self-assembly is a powerful bottom-up fabrication method where nanoscale structures spontaneously organize into ordered arrangements. For yttrium silicide, this process has been effectively demonstrated for the growth of nanowires on silicon substrates. This technique leverages the anisotropic lattice mismatch between the silicide and the silicon crystal to guide the growth in a specific direction.
The self-assembly of quasi-one-dimensional YSi₂ nanostructures occurs when a small amount of yttrium is deposited onto a heated silicon substrate, typically Si(100), under ultrahigh vacuum conditions. The formation of these epitaxial nanowires is highly sensitive to the growth parameters, including the amount of yttrium coverage and the substrate temperature. These structures are metastable, meaning their formation is kinetically controlled rather than being the most thermodynamically stable phase.
Research has shown that ultrathin yttrium silicide nanowires begin to grow after the formation of a wetting layer with a specific surface reconstruction. These nanowires exist within a narrow range of yttrium coverage and substrate temperatures. For example, isolated YSi₂ nanowires with widths ranging from 1 to 4 nm can form at low yttrium coverages and without post-growth annealing. The length of these wires can extend up to 1000 nm, influenced by the local availability of yttrium and the density of atomic steps on the silicon surface.
Nanostructure and Low-Dimensional Yttrium Silicide Fabrication
The fabrication of yttrium silicide in the form of nanostructures and low-dimensional materials is of significant interest for potential applications in nanoelectronics. Various methods have been developed to create these structures with controlled size, shape, and orientation.
Growth of Quasi One-Dimensional Yttrium Silicide Nanowires
The growth of quasi-one-dimensional yttrium silicide nanowires is a prime example of self-assembled, epitaxial nanostructure fabrication. These nanowires form on heated silicon surfaces, such as Si(100), when a small flux of yttrium is supplied via e-beam evaporation in an ultrahigh vacuum environment.
The formation of these nanowires is strongly dependent on the growth conditions. Key parameters that control the dimensions and morphology of the nanowires include the yttrium deposition flux, the total yttrium coverage, and the substrate temperature during and after deposition. For instance, extremely thin nanowires are formed at very low coverages and low deposition rates without subsequent annealing. These nanowires can be as narrow as 1 to 4 nm and can grow up to a micron in length.
At slightly higher temperatures, these individual nanowires can agglomerate into bundles. These bundles are energetically favored compared to isolated single wires and can form robust, interconnected networks of conducting wires extending over several microns. The unidirectional growth of these nanowires is typically driven by a highly anisotropic lattice match between the yttrium silicide compound and the silicon substrate, causing the crystalline wire to grow almost exclusively along the lattice-matched direction.
Table 3: Growth Parameters for Self-Assembled YSi₂ Nanowires on Si(100)
| Parameter | Condition | Resulting Structure |
| Yttrium Coverage | 0.4 - 0.5 ML | Isolated ultrathin nanowires |
| Substrate Temperature | 600 - 630 °C | Isolated ultrathin nanowires |
| Deposition Flux | 0.2 ML/min | Nanowire formation |
| Post-growth Annealing | 600 - 700 °C | Formation of thicker bundles |
Formation of Yttrium Silicide Nanoclusters
Yttrium silicide can also be fabricated in the form of nanoclusters or nanoparticles. One reported method for this is pulsed laser ablation. In this technique, a high-power laser is used to ablate material from a target, which then condenses to form nanoparticles on a substrate.
In a specific study, yttrium silicide nanoparticles were prepared on an n-type Si(100) substrate by ablating a YSi₂ target. The resulting nanoparticles were found to have dimensions of approximately 40-50 nm as observed by atomic force microscopy. X-ray photoelectron spectroscopy analysis indicated that the chemical composition of these nanoparticles was Y-Si-O, suggesting some level of oxidation occurred during or after the process. researchgate.net This method provides a way to produce yttrium silicide nanoclusters, although control over stoichiometry and prevention of oxidation are important considerations. Other synthesis methods commonly used for nanoparticles, such as co-precipitation followed by calcination, could potentially be adapted for yttrium silicide production. mdpi.com
In-Situ Techniques for Nanoscale Yttrium Silicide Formation
In-situ techniques are crucial for understanding the fundamental mechanisms of nanoscale material formation as they allow for real-time observation of growth and phase transitions. For yttrium silicide, in-situ surface science techniques have been employed to study the initial stages of its formation on silicon surfaces.
The interaction of ultra-thin yttrium films with a Si(100) surface has been investigated in-situ using methods such as Auger electron spectroscopy (AES), low energy electron diffraction (LEED), and thermal desorption spectroscopy (TDS). These studies reveal that yttrium initially forms amorphous layers and interacts strongly with the silicon at the interface, leading to an early intermixing of Y-Si. researchgate.net This intermixing is the first step toward silicide formation.
Furthermore, X-ray photoelectron spectroscopy (XPS) has been used as an in-situ probe to study the reactions between yttrium and silicon. aip.org Low-temperature annealing studies monitored by XPS have shown that silicon diffusion into the yttrium film occurs at temperatures below 300 °C in an ultrahigh vacuum environment. aip.org This diffusion is a critical process in the solid-state reaction that forms yttrium silicide. These in-situ observations are vital for developing controlled fabrication processes for nanoscale yttrium silicide films and nanostructures. researchgate.netaip.org
Influence of Processing Parameters on Yttrium Silicide Morphology and Phase Purity
The morphology, crystal structure, and phase purity of yttrium silicide are critically dependent on the parameters employed during its synthesis and fabrication. Control over these variables is essential for producing materials with desired properties for specific applications. Key processing parameters include the temperature of the substrate during deposition, the conditions of ion beam synthesis such as ion dose and subsequent annealing, the purity and stoichiometry of precursor materials, and the ambient atmosphere during the reaction.
Substrate Temperature and Growth Rate Effects
The temperature of the substrate during the formation of yttrium silicide plays a pivotal role in the initiation of the silicide phase and its thermal stability. Research involving the evaporation of a yttrium metal layer onto a Silicon (Si-100) wafer followed by rapid thermal annealing has shown that the yttrium silicide phase, specifically YSi₂₋ₓ, begins to form at a temperature of 350°C. google.com This phase demonstrates considerable thermal stability, remaining stable up to 950°C. google.com
The annealing temperature post-deposition significantly influences the electrical properties of the yttrium silicide-silicon interface. google.com For instance, the Schottky barrier height (SBH) of YSi₂₋ₓ diodes on p-type Si(100) varies with the annealing temperature, as detailed in the table below. google.com
| Annealing Temperature (°C) | Schottky Barrier Height (eV) on p-type Si(100) | Schottky Barrier Height (eV) on n-type Si(100) |
| 500 | 0.63 - 0.69 | 0.46 |
| 600 | 0.63 | 0.37 |
| 900 | 0.63 - 0.69 | 0.32 |
Morphologically, the substrate and annealing temperatures can lead to the formation of surface defects. Characterization by atomic force microscopy has revealed the formation of pinholes in the YSi₂₋ₓ film formed through this evaporation and annealing method. google.com In a broader context of thin film deposition, it has been observed that substrate temperatures up to approximately 400°C may be insufficient to overcome the energy barrier required to modify the strong covalent bonds of substrates like silica (SiO₂), which can impede the doping and diffusion process necessary for compound formation. nih.gov
Ion Dose and Annealing Conditions in Ion Beam Synthesis
Ion beam synthesis is a method used to form silicide layers by implanting metal ions directly into a silicon substrate. The ion dose and subsequent annealing conditions are critical parameters that dictate the structure and morphology of the resulting yttrium silicide layer.
Studies on the implantation of 170 keV Y⁺ ions into (111)Si have demonstrated that a sufficient ion dose is required to form a continuous silicide layer. capes.gov.br At a dose of 4 x 10¹⁷ ions/cm², a continuous buried layer of YSi₂ with a thickness of about 35 nm is formed. capes.gov.br The post-implantation annealing temperature and duration dramatically alter the morphology of this layer. capes.gov.br Annealing at high temperatures is necessary to repair the lattice damage caused by implantation and to promote the formation of a stable, crystalline silicide phase. iitg.ac.intuwien.ac.at
The specific effects of annealing on Y⁺ implanted silicon are summarized below:
As-implanted (4 x 10¹⁷ Y⁺/cm²): A 35 nm continuous buried YSi₂ layer is formed beneath a 30 nm polycrystalline layer. capes.gov.br
Annealed at 800°C for 1 min: The buried layer transforms into a continuous surface silicide layer approximately 100 nm thick. capes.gov.br
Annealed at 1000-1100°C for 1 min: The continuous YSi₂ layer breaks down and agglomerates. capes.gov.br
The temperature during the ion irradiation process itself also determines the phase of the yttrium silicide formed. elsevierpure.com Ion mixing of yttrium and amorphous silicon bilayers at different temperatures results in distinct phases. elsevierpure.com
Liquid-nitrogen temperature to 100°C: An amorphous alloy of Y and Si is formed. elsevierpure.com
125-190°C: The YSi phase is formed. elsevierpure.com
≥205°C: The stable YSi₁.₇ phase is formed. elsevierpure.com
This demonstrates that both the ion dose and the thermal environment during and after implantation must be precisely controlled to achieve the desired yttrium silicide phase and morphology. capes.gov.brelsevierpure.com
Raw Material Purity and Stoichiometry Control
The purity of the raw materials and precise control of their stoichiometry are major challenges in the synthesis of single-phase yttrium silicide. capes.gov.br The presence of impurities, particularly oxygen, can significantly influence the resulting crystal phase and chemical stability of the final product. elsevierpure.com
A comparative study fabricating Y-Si compounds from raw yttrium and silicon powders of both low and high purity revealed the direct impact of precursor purity on the final oxygen content. elsevierpure.com It was confirmed that the use of high-purity metals resulted in a substantial reduction in oxygen content in the final YSi₂ powder. elsevierpure.com
Oxygen impurities can act to stabilize certain phases. elsevierpure.com Experimental results suggest that the orthorhombic β-YSi₂ phase is a meta-stable phase that forms when there is a high content of oxygen impurity. elsevierpure.com In contrast, the hexagonal β-Y₃Si₅ phase appears to be the more stable high-temperature phase for the stoichiometric composition of Y:Si = 1:2, especially when oxygen impurities are minimized. elsevierpure.com
Maintaining the correct stoichiometry during high-temperature synthesis is also critical. elsevierpure.com The vaporization of silicon monoxide (SiO) can occur at high temperatures, leading to a loss of silicon from the initial mixture. elsevierpure.com This departure from the intended Y:Si ratio of 1:2 can result in the formation of silicon-deficient phases like Y₃Si₅ instead of the targeted YSi₂. elsevierpure.com
Ambient Atmosphere and Environmental Control During Synthesis
The composition of the ambient atmosphere during synthesis is a critical parameter that can dictate the reaction pathway and final compound formation. The high reactivity of yttrium with elements like oxygen and nitrogen necessitates stringent environmental control to obtain pure yttrium silicide. elsevierpure.commdpi.com
The presence of oxygen, even in residual amounts, can significantly influence the outcome. elsevierpure.commdpi.com When yttrium is deposited on a bare silicon surface, there is a relatively rapid reaction to form yttrium silicide, but this can be immediately followed by oxidation if oxygen is present in the environment. mdpi.com This leads to a competitive process resulting in the formation of yttria (Y₂O₃), yttrium silicate (Y-O-Si), and silicon oxide (SiOₓ) alongside or instead of yttrium silicide. capes.gov.br The presence of oxygen during the preparation of Y-Si compounds can stabilize different crystal structures and significantly complicate phase identification. elsevierpure.com
Strategic control of the synthesis environment can be used to manipulate the final product. Surface pre-treatment of the silicon substrate is one such method. mdpi.com
Oxidation on Bare Silicon: When yttrium is deposited on clean silicon and then oxidized, a significant mixing of yttrium and silicon occurs, resulting in a film with predominantly Y-O-Si bonding (yttrium silicate). mdpi.com
Effect of a Nitrided Interface: If the silicon surface is nitrided prior to yttrium deposition, the reaction between yttrium and silicon is significantly impeded. mdpi.com The silicon nitride layer acts as a diffusion barrier, reducing the consumption of the silicon substrate. mdpi.com This leads to the formation of a film that is compositionally much closer to pure Y₂O₃ rather than a silicate or silicide. mdpi.com
Therefore, to synthesize phase-pure yttrium silicide, it is crucial to maintain an inert or high-vacuum atmosphere to prevent the competing formation of oxides and silicates. google.commdpi.com
Crystallographic Structure and Phase Equilibria of Yttrium Silicide
Crystal Structure Determination of Yttrium Silicide Phases
The yttrium-silicon system is characterized by a series of intermetallic compounds, each with distinct crystallographic structures. The determination of these structures has been accomplished through techniques such as X-ray diffraction (XRD) on single-crystal and powder samples. iucr.org These studies have revealed a variety of phases, including hexagonal and orthorhombic forms, as well as complex defect structures.
Several yttrium silicide compounds crystallize in hexagonal systems. One of the most studied is Y₅Si₃, which adopts the Mn₅Si₃-type structure. acs.org This structure is described by the space group P6₃/mcm. acs.orgaip.org The lattice parameters for Y₅Si₃ have been reported as a = 8.403 Å and c = 6.303 Å. iucr.org This phase is noted for having quasi-one-dimensional holes along the c-axis. acs.org
The yttrium disilicide (YSi₂) phase has also been identified with a hexagonal crystal structure, often designated as α-YSi₂. scirp.org This phase is isostructural with AlB₂, belonging to the space group P6/mmm. scirp.orgresearchgate.net However, there is significant discussion in the literature regarding the stability and composition of this hexagonal phase. Some research suggests that the phase identified as hexagonal YSi₂ may actually be the high-temperature β-Y₃Si₅ phase, which has an identical crystal structure (P6/mmm) but is characterized by silicon vacancies. scirp.org These two phases are often indistinguishable by their XRD patterns alone. scirp.org
| Compound | Crystal System | Space Group | Lattice Parameters (Å) |
| Y₅Si₃ | Hexagonal | P6₃/mcm | a = 8.403, c = 6.303 iucr.org |
| α-YSi₂ / β-Y₃Si₅ | Hexagonal | P6/mmm | Not specified |
Polymorphism is present in the yttrium silicide system, particularly for the disilicide composition. An orthorhombic phase, designated β-YSi₂, has been identified. scirp.org Early works reported this as a high-temperature form, crystallizing in a distorted variant of the tetragonal ThSi₂ structure. researchgate.net However, more recent phase diagrams designate the orthorhombic structure (space group I4₁/amd, a distorted form of the ThSi₂ type) as the high-temperature β-YSi₂ phase. scirp.orgresearchgate.net There remains some contradiction in the literature regarding the temperature stability and designations of the hexagonal and orthorhombic polymorphs of YSi₂. researchgate.net The presence of oxygen impurities during synthesis can influence which phase is formed, with some evidence suggesting the orthorhombic β-YSi₂ may be a metastable phase stabilized by high oxygen content. scirp.org
Other, more complex orthorhombic yttrium silicides have been synthesized, typically in ternary systems. For example, Y₃Pd₂Si₃ crystallizes in the orthorhombic space group Cmcm and is isostructural with Hf₃Ni₂Si₃. iucr.org
Defect structures and non-stoichiometry are prominent features of the Y-Si system. The compound Y₃Si₅ is a key example of a defect structure. scirp.org It possesses the same hexagonal P6/mmm crystal structure as α-YSi₂, but with a notable deficiency of silicon atoms. scirp.org Specifically, in the β-Y₃Si₅ structure, silicon atoms are reported to occupy only 83% of the available 2(d) positions within the lattice. scirp.org This inherent non-stoichiometry is crucial for understanding the phase relationships around the YSi₂ composition.
For yttrium disilicide, non-stoichiometry is often described as YSi₂₋ₓ. This silicon deficiency can be significant. In epitaxially grown thin films of yttrium silicide on silicon substrates, an ordered arrangement of silicon vacancies is observed within the graphitelike silicon planes of the structure. aps.orgiaea.org The ordering of these vacancies can lead to surface reconstructions. nih.gov First-principles calculations combined with scanning tunneling microscopy have shown that various surface reconstructions on quasi-one-dimensional YSi₂ nanostructures arise from the local ordering of yttrium vacancies. nih.gov The presence of oxygen during high-temperature preparation can also stabilize hexagonal structures with greater silicon deficiency, leading to compositions around Y₂Si₃. scirp.org
The atomic arrangement in yttrium silicide lattices dictates their physical and chemical properties. In the hexagonal Y₅Si₃ structure (D8₈ type), there are two non-equivalent yttrium sites that exhibit different coordination with the surrounding silicon atoms. iucr.orgaip.org The structure also contains octahedral holes at the (0, 0, 0) and (0, 0, 1/2) positions, which are large enough to be occupied by interstitial atoms like oxygen. iucr.org The encapsulation of hydrogen in Y₅Si₃ leads to the formation of H⁻ ions at interstitial sites, highlighting its potential for hydrogen storage. researchgate.net
In the orthorhombic YSi₂ structure, yttrium is bonded to twelve silicon atoms, forming YSi₁₂ cuboctahedra that share edges and faces. materialsproject.org Silicon atoms in this structure occupy two inequivalent sites; one site has a 9-coordinate geometry, being bonded to six yttrium atoms and three other silicon atoms. materialsproject.org The organization of silicon atoms can vary significantly across different silicide compounds, from isolated atoms to pairs, chains, and layers. eforu-chemical.com
Phase Diagram and Thermodynamic Stability of the Yttrium-Silicon System
The thermodynamic stability and equilibrium relationships of the various yttrium silicide phases are graphically represented by the Y-Si phase diagram. This diagram maps the stable phases as a function of temperature and composition. scirp.orglibretexts.org Understanding these relationships is essential for the synthesis and processing of yttrium silicide materials.
The Y-Si system includes several thermodynamically stable compounds that melt congruently. scirp.org Congruent melting is a process where a compound melts to a liquid of the same composition as the solid. wikipedia.org According to the assessed Y-Si phase diagram, there are four such compounds. scirp.org In contrast, Yttrium Disilicide (YSi₂) is noted as a peritectically melting compound, meaning it decomposes into a liquid and another solid phase upon heating. scirp.org
The identified congruently melting compounds and their melting points are listed below.
| Congruently Melting Compound | Melting Point (°C) |
| Y₅Si₃ | 1844 scirp.org |
| Y₅Si₄ | 1860 scirp.org |
| YSi | 1878 scirp.org |
| Y₃Si₅ | 1612 scirp.org |
Metastable Phases and Their Formation Conditions
In the yttrium-silicon (Y-Si) system, certain phases can form under non-equilibrium conditions that are not represented in the equilibrium phase diagram. These metastable phases are often highly dependent on the synthesis method and the presence of impurities.
Experimental studies have identified the high-temperature orthorhombic structure of β-YSi₂, as a metastable phase. scirp.org Its formation is particularly noted in environments with high oxygen impurity content. scirp.org The synthesis conditions, such as the atmosphere and temperature, play a crucial role. For instance, when Y-Si compounds are prepared using yttrium powder with significant surface oxygen, and then heat-treated under vacuum in an open system, it can lead to the formation of an unstable orthorhombic phase. scirp.org This is contrasted with synthesis in a closed system, where different equilibrium phases may be favored.
Another noted metastable phase is an oxygen-containing compound with a composition near "Y₂Si₃Oₓ". This phase, which also possesses an unstable orthorhombic structure, has been observed in low-temperature preparations. scirp.org Upon heating to higher temperatures, around 1500°C, this unstable oxy-silicide phase decomposes into more stable phases, such as β-Y₃Si₅ and yttrium silicates (Y₂SiO₅ and/or Y₂Si₂O₇). scirp.org
The formation of these metastable structures underscores the sensitivity of the Y-Si system to kinetic factors and compositional variations, particularly the oxygen content, which can steer the phase formation away from the thermodynamically predicted equilibrium.
Table 1: Metastable Yttrium Silicide Phases and Their Formation Conditions
| Metastable Phase | Crystal Structure | Formation Conditions | Decomposition Products |
|---|---|---|---|
| β-YSi₂ | Orthorhombic | High oxygen impurity content; Heat treatment in vacuum (open system). | Not specified, reverts to stable phases. |
| "Y₂Si₃Oₓ" | Orthorhombic | Low-temperature synthesis with oxygen impurities. | Decomposes into β-Y₃Si₅, Y₂SiO₅, and/or Y₂Si₂O₇ at ~1500°C. |
Role of Impurities (e.g., Oxygen) on Phase Identification and Stability
Impurities, especially oxygen, play a profound role in the phase identification and stability within the yttrium silicide system. The high thermodynamic affinity of yttrium for oxygen means that even trace amounts of oxygen during synthesis can lead to the formation of yttrium oxide (Y₂O₃) and various yttrium silicates, such as Y₂SiO₅ and Y₂Si₂O₇. scirp.orgresearchgate.net The presence of these oxygen-bearing compounds can significantly complicate phase analysis and alter the stability of the intended silicide phases.
Research has shown that oxygen content can dictate which silicide phase is formed. For a stoichiometric composition of Y:Si = 1:2, where α- and β-YSi₂ are the expected stable phases, experimental results suggest that the presence of oxygen can stabilize the hexagonal β-Y₃Si₅ phase instead. scirp.org In such oxygen-rich environments, the orthorhombic β-YSi₂ is rendered a metastable phase. scirp.org This influence is so significant that some early investigations of the Y-Si phase diagram, which did not fully account for oxygen impurities, failed to confirm YSi₂ as a stable phase. scirp.org
The formation of stable yttrium silicate (B1173343) compounds is a thermodynamically favorable process. rutgers.edu The interaction between yttrium, silicon, and oxygen can lead to a variety of products, and the presence of an oxidizing atmosphere during or after silicide formation will invariably lead to the growth of oxide and silicate layers. researchgate.net This not only affects the structural integrity but also the electronic properties of yttrium silicide films when used in microelectronic applications. Therefore, controlling the oxygen partial pressure during synthesis and processing is critical for obtaining phase-pure yttrium silicide and ensuring its stability.
Enthalpies of Formation Studies for Yttrium Silicides
The thermodynamic stability of yttrium silicides is quantified by their enthalpy of formation (ΔH°ᵨ), which represents the heat evolved or absorbed during the formation of the compound from its constituent elements. Experimental measurements of these values are crucial for constructing accurate phase diagrams and predicting reaction equilibria.
High-temperature mass spectrometry has been employed to investigate gaseous equilibria in the Y-Si system, allowing for the determination of thermodynamic properties of gaseous yttrium silicide molecules. aip.org From these measurements, the standard heats of formation for gaseous YSi and YSi₂ have been calculated. These experimental values confirm the stability of these molecules at high temperatures.
Table 2: Standard Heats of Formation for Gaseous Yttrium Silicides
| Compound | ΔH°ᵨ,₂₉₈ (kJ mol⁻¹) | Method |
|---|---|---|
| YSi(g) | 625.3 ± 17.3 | High-Temperature Mass Spectrometry |
| YSi₂(g) | 528 ± 21 | High-Temperature Mass Spectrometry |
Data sourced from Kingcade, Jr., J. E., et al. (1986). aip.org
For the solid phases, high-temperature direct synthesis calorimetry has been used to measure the standard enthalpies of formation for various transition metal silicides. Such studies have confirmed YSi₂ as a thermodynamically stable phase in the solid state. scirp.org The determination of these thermodynamic functions was essential in resolving earlier controversies in the Y-Si phase diagram and confirming the existence of five stable silicide compounds, including Y₅Si₃, Y₅Si₄, YSi, Y₃Si₅, and YSi₂. scirp.org
Phase Transformations in Yttrium Silicide
Temperature-Induced Structural Transitions
Yttrium silicides, like many intermetallic compounds, undergo structural phase transitions upon heating or cooling. These transformations involve a change in the crystallographic structure and are critical for understanding the material's behavior at different operating temperatures.
One of the documented transitions occurs in the silicon-rich phase, Y₃Si₅. This compound exhibits a polymorphic transformation from a low-temperature orthorhombic α-Y₃Si₅ phase to a high-temperature hexagonal β-Y₃Si₅ phase at approximately 450°C. scirp.org Another transition is reported for YSi₂, which transforms from a low-temperature α-YSi₂ phase to a high-temperature β-YSi₂ phase at 1250°C. scirp.org
The thermal stability of specific phases is a key concern. For example, yttrium disilicide (YSi₂₋ₓ) formed by reacting an evaporated yttrium film on a silicon substrate begins to form at 350°C and remains stable up to 950°C. researchgate.net The behavior of analogous rare-earth silicides provides further insight. For medium-mass rare-earth elements, which are chemically similar to yttrium, hexagonal silicide phases are stable up to a critical temperature, above which they transform into an orthorhombic or tetragonal structure. doi.org For example, hexagonal GdSi₁.₇ transforms into orthorhombic GdSi₂ at temperatures ranging from 500°C to 850°C, with the exact temperature depending strongly on the crystalline quality and thickness of the silicide layer. doi.org This suggests that the thermal stability of hexagonal yttrium silicide phases is similarly dependent on processing and microstructural characteristics.
Amorphous-to-Crystalline Transitions
The formation of crystalline yttrium silicide often proceeds from an amorphous or precursor state, particularly in thin-film applications. This amorphous-to-crystalline transition is a thermally activated process involving nucleation and growth, and its kinetics are highly dependent on the deposition method, substrate, and annealing conditions.
Amorphous films of yttrium-based compounds can be produced by techniques like sputter deposition or pulsed laser deposition (PLD) at ambient temperatures. aps.orgarxiv.org A post-deposition annealing step is then required to induce crystallization. aps.orgarxiv.org For yttrium silicide specifically, studies involving the evaporation of a thin yttrium metal layer onto a silicon wafer followed by rapid thermal annealing show that the crystalline YSi₂₋ₓ phase begins to form at a temperature of 350°C. researchgate.net
The crystallization temperature can be significantly influenced by the deposition technique. Studies on other yttrium compounds like yttria-stabilized zirconia (YSZ) show that amorphous films grown by PLD have a remarkably low crystallization temperature of 200–250°C. mit.edursc.org This is substantially lower than the 400–500°C required for amorphous YSZ prepared by chemical methods, a difference attributed to the higher energy of the depositing species in PLD, which results in a more ordered amorphous state closer to the crystalline structure. mit.edu The crystallization mechanism also depends on the substrate. On a lattice-matched substrate, crystallization can proceed via solid-phase epitaxy, while on an amorphous or mismatched substrate, it requires nucleation, leading to a polycrystalline film. aps.orgarxiv.org
Displacive Phase Transformations and Local Order Effects
Phase transformations can be broadly classified as reconstructive (involving diffusion and bond-breaking) or displacive (diffusionless transformations involving coordinated atomic shifts). youtube.com While large-scale displacive transformations in bulk yttrium silicide are not extensively documented, evidence of local atomic ordering and phenomena related to displacive mechanisms have been observed, particularly in low-dimensional systems and in the context of defect structures.
Studies of self-assembled, one-dimensional YSi₂ nanowires on silicon surfaces have revealed fluctuating charge order at low temperatures. nih.gov At 40 K, scanning tunneling microscopy images show a new charge-density corrugation, indicative of a Peierls-type distortion. nih.gov This phenomenon, where a one-dimensional metallic chain distorts to lower its electronic energy, is a classic example of a displacive transition driven by electronic instabilities. The lack of long-range order in the charge density fluctuations highlights the importance of local effects in these low-dimensional structures. nih.gov
In three-dimensional epitaxial yttrium silicide layers, a high concentration of silicon vacancies is often present to accommodate the lattice mismatch with the silicon substrate. iaea.org These vacancies are not randomly distributed but form an ordered network. iaea.org This ordering of vacancies induces local displacive effects, causing lateral and vertical relaxations of the surrounding silicon atoms to accommodate the strain. iaea.org This inherent, ordered defect structure represents a form of local order that is integral to the stability of the epitaxial silicide phase and is a direct consequence of coordinated atomic displacements around the vacancies.
Epitaxial Relationships and Interface Structures of Yttrium Silicide on Silicon
The epitaxial growth of yttrium silicide on silicon substrates is a complex process governed by the interplay of lattice matching, surface energies, and reaction kinetics. The resulting crystallographic orientation and interface structure are highly dependent on the silicon substrate's orientation, primarily Si(111) and Si(100), as well as on the growth parameters such as metal coverage and annealing temperature.
Orientation Relationships on Si(111) Substrates
Yttrium silicide exhibits a strong tendency for epitaxial growth on Si(111) substrates, leading to well-defined crystallographic orientation relationships. The hexagonal AlB₂-type structure of yttrium disilicide (YSi₂) aligns with the threefold symmetry of the Si(111) surface. This alignment results in a specific, frequently observed orientation relationship where the (0001) plane of the yttrium silicide is parallel to the (111) plane of the silicon substrate.
Further characterization using techniques like Low-Energy Electron Diffraction (LEED) reveals a (√3×√3)R30° surface reconstruction. researchgate.netaps.org This indicates that the unit cell of the yttrium silicide is rotated by 30 degrees with respect to the silicon substrate's unit cell and has a lattice parameter that is √3 times that of the silicon. This superstructure is a direct consequence of the ordered arrangement of silicon vacancies within the silicide lattice. aps.orgiaea.org
The epitaxial relationship can be summarized as:
YSi₂ (0001) || Si(111)
YSi₂ [112̄0] || Si[11̄0]
This relationship minimizes the lattice mismatch between the two structures, which is a driving force for epitaxial growth. The quality of the epitaxial film, however, can be influenced by factors such as the initial surface cleanliness and the deposition and annealing conditions. For instance, the formation of a two-dimensional p(1x1) silicide layer has been observed at a yttrium coverage of 1 monolayer, which transforms into the three-dimensional (√3×√3)R30° YSi₁․₇ film with increasing yttrium coverage. researchgate.net
| Parameter | Description |
|---|---|
| Substrate | Si(111) |
| Yttrium Silicide Phase | Hexagonal (AlB₂-type) |
| Epitaxial Relationship | YSi₂(0001) || Si(111) |
| Surface Reconstruction | (√3×√3)R30° |
Growth Patterns on Si(100) Surfaces
The growth of yttrium silicide on Si(100) surfaces is markedly different and more complex than on Si(111). The fourfold symmetry of the Si(100) surface does not readily accommodate the hexagonal structure of yttrium silicide, leading to a variety of growth patterns and, in some cases, the formation of amorphous or polycrystalline films. rutgers.edu
Research indicates that yttrium interacts strongly with the Si(100) surface, leading to early intermixing and a disruption of the original Si(100)-(2x1) surface reconstruction. researchgate.net Instead of uniform, two-dimensional films, the growth of yttrium silicide on Si(100) often results in the self-assembly of quasi-one-dimensional nanostructures or nanowires. nih.govaip.org The formation and orientation of these nanowires are highly dependent on growth parameters such as metal coverage and annealing temperature. nih.gov
Theoretical calculations have explored the preferred growth direction of these nanowires, suggesting that growth parallel to the dimer rows of the reconstructed Si(100) surface is energetically more favorable than growth across the dimer rows. aip.org These nanowires can exhibit various surface reconstructions themselves, which are attributed to the local ordering of yttrium vacancies. nih.gov At higher temperatures, these individual nanowires may agglomerate into thicker bundles. nih.gov
| Characteristic | Description |
|---|---|
| Initial Interaction | Strong Y-Si intermixing, disruption of Si(100)-(2x1) reconstruction. researchgate.net |
| Primary Growth Mode | Formation of quasi-one-dimensional nanostructures (nanowires). nih.govaip.org |
| Nanowire Orientation | Energetically favors growth parallel to Si dimer rows. aip.org |
| Film Structure | Can be amorphous, polycrystalline, or exhibit localized epitaxial nanostructures. rutgers.edunih.gov |
Vacancy Superstructures and Their Structural Implications
A defining characteristic of the hexagonal rare-earth silicides, including yttrium silicide, is the presence of an ordered arrangement of vacancies in the silicon sublattice. This leads to a stoichiometry that is typically silicon-deficient, denoted as YSi₂₋ₓ, where x is approximately 0.3. These silicon vacancies are not randomly distributed but form a long-range ordered superstructure.
In the case of yttrium silicide grown on Si(111), the silicon vacancies arrange themselves into a (√3×√3)R30° superstructure within the graphite-like silicon planes of the AlB₂-type lattice. aps.org This ordered vacancy network has significant structural implications. As mentioned previously, it is the primary cause of the lateral and vertical relaxations observed in the silicon atoms both at the surface and within the silicide film. iaea.org
The ordered vacancies effectively alter the local coordination and bonding, which in turn influences the electronic properties of the material. The periodic potential introduced by the vacancy superstructure can lead to the opening of band gaps at the Fermi level, affecting the electrical conductivity of the silicide film. The stability of different vacancy orderings has been a subject of theoretical calculations, which aim to determine the most energetically favorable arrangement. aps.org The presence and ordering of these vacancies are, therefore, fundamental to understanding the crystallographic and electronic structure of epitaxial yttrium silicide films.
Electronic Structure and Bonding Characteristics of Yttrium Silicide
Computational Approaches to Electronic Structure
Computational methods play a significant role in elucidating the electronic structure of yttrium silicides, providing insights into their bonding, band structure, and density of states.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used ab initio method for calculating the electronic structure of materials, including various phases of yttrium silicide. DFT calculations have been employed to study the electronic structures and charge densities of yttrium silicides, such as the one-dimensional electride Y₅Si₃:e⁻. aip.orgcoventry.ac.ukaip.orgcore.ac.uk These calculations often utilize codes like VASP (Vienna ab initio Simulation Package), which solves Kohn-Sham equations using plane wave basis sets and pseudopotentials. aip.orgcoventry.ac.ukaip.orgcore.ac.uk The generalized gradient approximation (GGA), particularly the Perdew, Burke, and Ernzerhof (PBE) functional, is a common choice for modeling the exchange-correlation energy in these calculations. coventry.ac.ukaip.orgcore.ac.uk DFT studies have confirmed the metallic behavior of Y₅Si₃:e⁻, showing a significant density of states at the Fermi level. aip.orgaip.orgcore.ac.uk
DFT has also been applied to study the electronic structure of two-dimensional rare-earth silicides like YSi₂ grown epitaxially on Si(111). researchgate.net These calculations, combined with experimental techniques, help analyze the electronic bands and Fermi surface features. researchgate.net
Ab Initio Methods (e.g., LMTO-ASA)
Ab initio methods, which are based on first principles without empirical parameters, are essential for detailed electronic structure analysis. The Linear Muffin-Tin Orbitals in the Atomic Sphere Approximation (LMTO-ASA) is one such method that has been used to investigate the electronic structure of yttrium disilicide (YSi₂). researchgate.netscilit.com LMTO-ASA calculations have been performed on both stoichiometric YSi₂ and silicon-deficient YSi₁.₇ to understand the effect of silicon vacancies on the electronic properties. researchgate.netscilit.com These calculations revealed that silicon vacancies can shift the Fermi level towards a region of lower density of states, contributing to structural stabilization. researchgate.netscilit.com The LMTO-ASA method has also been applied in studies of ternary rare earth silicides, including those containing yttrium, to calculate total and projected densities of states and analyze chemical bonding. znaturforsch.comiastate.eduacs.org
Pseudopotential and Basis Set Selection in Calculations
The choice of pseudopotentials and basis sets is critical for the accuracy of ab initio and DFT calculations. Pseudopotentials are used to represent the interaction between valence electrons and the core ions, reducing the computational cost by avoiding explicit calculation of core electron wavefunctions. aip.orgcoventry.ac.ukaip.orgcore.ac.ukscience.gov Plane wave basis sets are commonly used in conjunction with pseudopotentials in DFT codes like VASP. aip.orgcoventry.ac.ukaip.orgcore.ac.uk Projected augmented wave (PAW) pseudopotentials are a type of pseudopotential used in VASP that keeps the full all-electron wave function information, offering advantages over other pseudopotential methods. aip.orgcoventry.ac.ukcore.ac.uk
The quality of basis sets and pseudopotentials is often validated by comparing calculated lattice parameters with experimental values. aip.orgaip.orgcore.ac.uk Good agreement between theoretical and experimental lattice constants lends confidence to the computational approach. aip.orgaip.orgcore.ac.uk For lanthanide-containing compounds like yttrium silicides, specialized pseudopotentials and basis sets optimized for lanthanide elements are available to accurately treat their electronic structure, including the localized 4f electrons. chemrxiv.org
Band Structure and Density of States (DOS) Analysis
Analysis of the electronic band structure and density of states provides fundamental insights into the electronic properties of yttrium silicides, determining whether they are metallic, semiconducting, or insulating.
Electronic Band Gap Characteristics
The presence or absence of an electronic band gap is a key characteristic determining a material's electrical conductivity. Many yttrium silicide phases exhibit metallic behavior, meaning they have no band gap and possess a significant density of states at the Fermi level. aip.orgaip.orgcore.ac.ukresearchgate.netznaturforsch.com For example, DFT studies consistently show that Y₅Si₃:e⁻ is metallic, with the Fermi level located within a region of high DOS. aip.orgaip.orgcore.ac.uk Similarly, two-dimensional YSi₂ and GdSi₂ epitaxial layers on Si(111) have been found to be metallic, with electronic bands crossing the Fermi energy. researchgate.net
While many bulk yttrium silicides are metallic, the electronic properties can be influenced by stoichiometry and structure, such as the presence of silicon vacancies in YSi₂₋ₓ which can shift the Fermi level. researchgate.netscilit.com The potential for semiconducting behavior in certain yttrium silicide structures or nanophases is also an area of research.
Total and Partial Density of States Distribution
The total density of states (DOS) represents the number of available electronic states at each energy level, while the partial density of states (PDOS) shows the contribution of specific atoms or orbitals to the total DOS. Analysis of DOS and PDOS is crucial for understanding the nature of chemical bonding and the origin of electronic properties in yttrium silicides.
In metallic yttrium silicides like Y₅Si₃:e⁻ and Y₅Si₄, the DOS at the Fermi level is remarkably high and is primarily composed of partially filled Y 4d orbitals, which contribute to strong Y-Y bonding and the metallic character. aip.orgaip.orgcore.ac.ukznaturforsch.com Silicon 3p states also contribute to the DOS, often involved in bonding with yttrium d states. researchgate.netznaturforsch.com
Studies on YSi₂ using methods like LMTO-ASA analyze the contributions of Y 4d and Si 3p states to the DOS, revealing the hybridization and bonding characteristics. researchgate.netscilit.com The effect of silicon vacancies in YSi₂₋ₓ is observable in the DOS, where the Fermi level shifts to a region of lower state density. researchgate.netscilit.com
For yttrium silicide nanoclusters, DFT calculations have been used to examine the electronic state and analyze contributions from Si 3p and Y 4d orbitals to different molecular orbitals, providing insights into bonding evolution from molecular to condensed phases. rsc.org
An interactive data table could present calculated DOS values at the Fermi level for different yttrium silicide phases or compositions, highlighting the metallic nature. Another table could show the projected DOS contributions from Y and Si orbitals in specific energy ranges, illustrating the hybridization and bonding.
Example Data Table (Illustrative - data would be extracted from text/figures in sources):
| Compound Phase | Calculation Method | Exchange-Correlation Functional | DOS at Fermi Level (states/eV/formula unit) | Dominant Orbital Contributions at EF |
| Y₅Si₃:e⁻ | DFT (VASP) | PBE (GGA) | High (Metallic) | Y 4d, Anionic electrons |
| Y₅Si₄ | TB-LMTO-ASA | LDA | Strikingly High (Metallic) | Y 4d, Si 3p |
| YSi₂ | LMTO-ASA | LDA | Significant (Metallic) | Y 4d, Si 3p |
| YSi₂₋ₓ | LMTO-ASA | LDA | Lower than Stoichiometric YSi₂ | Y 4d, Si 3p (shifted EF) |
The bonding in yttrium silicides involves a combination of metallic and covalent interactions. researchgate.net There is evidence of sp metallic type bonding alongside covalent bonds formed by the hybridization of yttrium d states and silicon 3p states. researchgate.net X-ray photoelectron spectroscopy (XPS) studies on yttrium reactions with silicon have indicated the formation of Y-Si bonds with a strong dipole character, suggesting charge transfer from Y to Si. aip.org The formation of Y-O-Si bonds has also been reported in yttrium silicate (B1173343) films formed by the oxidation of yttrium on silicon. researchgate.netrutgers.edu
Fermi Level Position and Its Modification
The position of the Fermi level in yttrium silicide is a key indicator of its electronic behavior, determining whether the material is metallic, semiconducting, or insulating. Studies on epitaxial yttrium silicide films grown on Si(111) have shown that the Fermi level position can be influenced by the film thickness. In the monolayer regime of rare-earth silicides, including YSi₂, an extremely low band bending has been observed, with the Fermi level positioned only slightly below the conduction band minimum of silicon researchgate.net. As the coverage increases, the Fermi level shifts towards a final Schottky barrier height, a behavior attributed to the developing metallic character of the silicide overlayer researchgate.net. This suggests that the electronic properties near the Fermi level are sensitive to the dimensionality and thickness of the ytticide silicide structure.
In the case of the one-dimensional yttrium silicide electride (Y₅Si₃:e⁻), the total density of states (DOS) plot indicates metallic behavior, with the Fermi energy level clearly visible aip.org. This metallic character arises from the presence of anionic electrons confined within the crystal structure aip.org.
Chemical Bonding and Charge Transfer Phenomena
The chemical bonding in yttrium silicide involves complex interactions between yttrium and silicon atoms, leading to significant charge transfer and the formation of both metallic and covalent bonds.
Hybridization Between Yttrium and Silicon Orbitals
In the one-dimensional electride Y₅Si₃:e⁻, the anionic electrons strongly hybridize with the yttrium 4d electrons. This hybridization is considered to enhance the chemical stability of the electride acs.orgresearchgate.net.
Bader Charge Analysis and Electron Localization
Bader charge analysis is a computational technique used to partition the electron density in a material and quantify the charge associated with each atom, providing insights into charge transfer and bonding polarity researchgate.netutexas.edu. In yttrium silicide compounds, Bader charge analysis reveals the nature of charge distribution.
For Y₅Si₃:e⁻, Bader charge analysis has been applied to study the charge transfer upon encapsulation of various heavy metals. For instance, when encapsulating metals like Zn, Cd, and Hg, an electron density between -1.1 and -1.2 |e| is accumulated on the metal atoms, indicating charge transfer from the electride to the encapsulated species aip.orgaip.org. In the pristine Y₅Si₃ structure, yttrium ions exhibit positive Bader charges, with values of +1.18 and +1.38 on the three and six coordinated sites, respectively aip.orgaip.org. This positive charge on yttrium is consistent with electron transfer towards the silicon atoms and the interstitial anionic electron channels.
Studies on yttrium methanediide silanide (B1217022) complexes, which contain Y-Si bonds, have shown predominantly ionic Y-Si bonding based on DFT calculations and Bader analysis. These bonds consist mainly of s/p-hybridized Si orbitals with minor contributions from Y s/d-hybrid orbitals acs.org.
Anionic Electron Confinement in Electride Structures (e.g., Y₅Si₃:e⁻)
Electrides are a unique class of materials where electrons act as anionic species, occupying interstitial spaces within the crystal lattice rather than being localized on specific atoms aip.orgcore.ac.ukcoventry.ac.uk. Yttrium silicide, specifically Y₅Si₃, has been identified as a one-dimensional electride aip.orgacs.orgresearchgate.netcore.ac.uk.
In Y₅Si₃:e⁻, anionic electrons are confined within quasi-one-dimensional channels running through the hexagonal crystal structure aip.orgacs.orgresearchgate.netutah.edu. The crystal structure of Y₅Si₃ crystallizes in the hexagonal phase with space group P6₃/mcm aip.orgaip.org. The structure features hexagonal rings formed by yttrium atoms, and the centers of these rings form interstitial columns where the anionic electrons are localized utah.edu. Experimental and theoretical studies indicate that Y₅Si₃ confines approximately 0.79 anionic electrons per formula unit, which can be represented as [Y₅Si₃]⁰.⁷⁹⁺:0.79e⁻ acs.orgresearchgate.net. This electron confinement is crucial to the unique electronic and chemical properties of Y₅Si₃:e⁻, including its metallic behavior and potential for applications in catalysis and hydrogen storage aip.orgresearchgate.netaip.org.
Influence of Defects and Stoichiometry on Electronic Properties
Deviations from perfect stoichiometry and the presence of crystallographic defects can significantly impact the electronic properties of yttrium silicides.
Electronic Properties of Yttrium Silicide Nanostructures
Yttrium silicides, as rare-earth metal silicides, are considered novel functional materials with applications in microelectronics and optical instruments due to their notable electrical, magnetic, and optical properties, as well as their chemical stability. rsc.org Yttrium silicides are particularly suitable for devices such as large-scale integrated circuits, infrared detectors, ohmic contacts, and rectifying contacts because the interfaces between yttrium and silicon exhibit very small lattice mismatches, sharp interfaces, high conductivity, low Schottky barrier heights, and excellent thermal stability. amanote.com
Incorporating metallic yttrium silicide nanoparticles into p-type SiGe alloys has been shown to enhance their thermoelectric performance, achieving a high thermoelectric figure-of-merit (ZT). researchgate.netresearchgate.net Bulk YSi₂ fabricated by arc melting and spark plasma sintering exhibits metallic-like behavior with a very high electron concentration. researchgate.net This results in high electrical conductivity but a small Seebeck coefficient at room temperature. researchgate.net
Quantum Confinement Effects in Nanowires and Clusters
Nanowires can exhibit interesting phenomena such as quantum confinement. researchgate.net Quantum confinement effects occur when the dimensions of a material become comparable to or smaller than the characteristic length of its charge carriers, such as the exciton (B1674681) Bohr radius. inflibnet.ac.in This confinement leads to significant differences in the electronic and optical properties compared to bulk materials. inflibnet.ac.in
In the context of yttrium silicide, quantum confinement effects are relevant in nanowires and clusters. Nanowires are considered one-dimensional systems where carriers experience two degrees of confinement. inflibnet.ac.in Quantum dots or nanocrystals are zero-dimensional systems with confinement in all three dimensions. inflibnet.ac.in
Studies on rare-earth metal silicide nanostructures, including those of yttrium silicide, self-assembled on Si(001) surfaces, have explored these quantum confinement effects. researchgate.net The high aspect ratio and unidirectional growth of these nanowires are a result of significant anisotropy in the lattice mismatch between the rare-earth silicide and the Si(001) substrate. ibs.re.kr
Superatom Behavior in Yttrium-Doped Silicon Clusters
The concept of "superatoms" proposes that certain metallic clusters can mimic the electronic and chemical behavior of conventional atoms with a similar number of valence electrons. acs.orgup.ac.za This behavior arises from the delocalization of valence electrons over the entire cluster, which ideally should be atomically precise and near-spherical. up.ac.za The number of valence electrons is a crucial factor in determining superatom properties. up.ac.za
Research has explored yttrium-doped silicon clusters (YSin) to investigate potential superatom behavior. The structural growth pattern of neutral and negatively charged yttrium-doped silicon clusters YSi (n=6–20) transitions from a Y-linked two-subcluster structure to a Y-encapsulated structure within silicon cages as the number of silicon atoms increases. rsc.orgresearchgate.net
Specifically, the superatom YSi with a high-symmetry endohedral I structure has demonstrated ideal thermodynamic stability and chemical reactivity. rsc.orgresearchgate.net This makes it a promising building block for novel optical, optoelectronic photosensitive, or catalytic nanomaterials. rsc.orgresearchgate.net Analysis of yttrium-doped silicon clusters Y₂Si (n=1–12) indicates that charges consistently transfer from yttrium atoms to silicon atoms, and spd hybridization is present in the yttrium atom. researchgate.net The chemical bonding between silicon and yttrium atoms in these clusters exhibits an ionic character. researchgate.net
The stability of yttrium-doped alkaline metal clusters of the general formula MY (where M can be an alkaline metal) is influenced by the combination of the yttrium 4d orbitals with the sp states of the alkaline metals. acs.org
Advanced Characterization Techniques for Yttrium Silicide Research
Structural Characterization Methods
Understanding the crystallographic structure and orientation of yttrium silicide layers is fundamental to controlling their properties. Various diffraction and microscopy techniques are employed for this purpose.
X-ray Diffraction (XRD) and Pole Figure Analysis
X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases present in yttrium silicide samples and determining their lattice parameters. For thin films grown on substrates like silicon, XRD pole figure analysis is particularly valuable. This method allows for the investigation of the orientation relationships between the yttrium silicide layer and the underlying substrate.
Studies on yttrium silicide films fabricated by ion implantation on Si(111) substrates have utilized XRD pole figures to reveal specific orientation relationships. The hexagonal YSi₂₋ₓ phase formed on Si(111) has been shown to have an orientation where the YSi₂₋ₓ(0001) plane aligns parallel to the Si(111) plane, and the YSi₂₋ₓ[11-20] direction aligns with the Si research-nexus.net direction. worldscientific.comresearchgate.netresearchgate.net This epitaxial relationship is significant as it influences the electronic and thermal properties of the films. worldscientific.com XRD has also been used to confirm the presence of hexagonal YSi₂ phases in epitaxial films grown in ultra-high vacuum, indicating that these phases exist in a single orientation, specifically (0001). aip.org
Low-Energy Electron Diffraction (LEED) Analysis
Low-Energy Electron Diffraction (LEED) is a surface-sensitive technique used to study the surface structure and periodicity of crystalline materials. For yttrium silicide, LEED is employed to analyze the surface reconstructions that occur during growth and annealing processes.
LEED has been used in situ during the growth of epitaxial yttrium silicide on Si(111) to identify the surface crystalline structure. researchgate.net It can determine the crystallinity of the silicon surface before deposition, such as a sharp 7x7 pattern indicative of a clean, reconstructed Si(111) surface. researchgate.net After yttrium deposition and annealing, LEED patterns can indicate the formation of ordered silicide phases and their surface periodicity. For instance, a p(1x1) silicide layer has been observed for a yttrium coverage of 1 monolayer on Si(111), while further coverage can lead to a (√3x√3)R30° YSi₁₇ film, confirmed by LEED. dvo.ru LEED analysis, specifically dynamical LEED-IV calculations, has been used to determine the surface atomic structure of three-dimensional yttrium silicide epitaxially grown on Si(111), including interlayer distances and atomic relaxations. dvo.ru LEED is a routine method for surface structure analysis due to its sensitivity to periodic order and surface sensitivity in the 20-300 eV range. dntb.gov.ua
Transmission Electron Microscopy (TEM) and High-Resolution TEM
Transmission Electron Microscopy (TEM), including High-Resolution TEM (HRTEM), provides real-space imaging of the microstructure, defects, and interfaces in yttrium silicide samples. It allows for detailed analysis of crystal quality, epitaxial relationships at the atomic level, and the presence of structural defects.
Cross-sectional TEM has been used in conjunction with other techniques to study the structural properties of yttrium silicide layers formed by ion implantation. worldscientific.com HRTEM is particularly useful for studying the atomic structure of interfaces, such as the Si/yttrium silicide interface. rutgers.edu While some early TEM studies on YSi₂₋ₓ films suggested an ordered vacancy distribution in the Si sublattice based on diffraction patterns, later HRTEM analysis on improved films did not show evidence of these superlattice diffraction spots. aip.org TEM can also be used to assess the uniformity and morphology of thin films. aip.org
Scanning Electron Microscopy (SEM) for Surface Topography
SEM has been employed to view the surface topography of yttrium silicide layers synthesized by ion implantation. researchgate.net It is also used to examine the distribution and morphology of pinholes in epitaxial yttrium silicide films grown on Si(111). researchgate.net SEM can identify pinholes as small as 20-50 Å in depth by utilizing the contrast difference between the metal silicide film and the exposed silicon substrate. researchgate.net SEM images can show how annealing temperature affects the size and distribution of these pinholes. researchgate.net
Surface and Interface Probes
Techniques that are highly sensitive to the surface and interface properties are essential for understanding the initial stages of yttrium silicide formation, surface reconstructions, and electronic properties at the atomic scale.
Scanning Tunneling Microscopy (STM) and Spectroscopy (STS)
Scanning Tunneling Microscopy (STM) and Scanning Tunneling Spectroscopy (STS) are powerful tools for investigating the surface morphology and electronic structure of yttrium silicide at the atomic level. STM provides atomic-resolution images of the surface, while STS probes the local electronic density of states.
STM has been used to study the surface morphology of very thin layers of yttrium silicide epitaxially grown on a Si(111) substrate. dvo.ru It can reveal characteristic features like triangular holes in the p(1x1) silicide layer formed at 1 ML coverage. dvo.ru STM is also crucial for studying the formation and structure of yttrium silicide nanowires, particularly on Si(110) surfaces. uni-osnabrueck.deresearchgate.net STM images can show the uni-directional growth of YSi₂ nanowires along specific silicon directions and their preference for nucleating at step edges. uni-osnabrueck.de STS measurements performed on yttrium silicide nanowires can provide information about their electronic properties, indicating, for example, that the nanowires are metallic while the surrounding silicon surface reconstruction is semiconducting. uni-osnabrueck.de STS data can be compared with theoretical calculations to understand the electronic structure, including the presence of surface states and their contribution to the Fermi surface.
X-ray Photoelectron Spectroscopy (XPS) for Chemical Bonding and Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of elements within a material. unimi.it In the study of yttrium silicide and related interfaces, XPS is used to determine chemical bonding and composition. researchgate.netrutgers.edu For instance, XPS analysis of oxidized yttrium films on silicon has shown the presence of Y-O-Si bonding, indicating the formation of yttrium silicate (B1173343). researchgate.netrutgers.edu The binding energies of core level peaks, such as Y 3d, Si 2p, and O 1s, provide information about the chemical environment of these elements. rutgers.edu
Studies have observed the Y 3d peaks in yttrium-silicon-oxide (Y-Si-O) nanoparticles, indicating their chemical composition. researchgate.net The Y 3d spectrum typically exhibits a doublet due to spin-orbit splitting. rutgers.edu The binding energy of the Y 3d peaks can shift depending on the bonding environment, such as in Y-O-Si structures compared to bulk Y₂O₃. researchgate.net For example, Y 3d peaks at 160.6 and 158.6 eV have been assigned to Y 3d₃/₂ and 3d₅/₂, respectively, in a Y-O-Si structure, with these energies being higher than those for bulk Y₂O₃. researchgate.net Analysis of Si 2p spectra can reveal the presence of silicon in different bonding states, including Si-O bonds and silicon from the substrate. rutgers.edu O 1s spectra can show contributions from different oxygen environments, such as in Y-O-Si or Y-O-Y bonds. rutgers.edu
XPS depth profiling can be used to analyze the elemental distribution through thin films. aip.org Studies on the reaction of yttrium on silicon have utilized XPS to investigate the formation of Y-Si bonds at different yttrium coverages and the subsequent oxidation, leading to yttrium silicate formation. aip.org The Y 3d₅/₂ peak at approximately 158.4 eV is indicative of Y-O-Si bonding. aip.org A lower binding energy peak can suggest Y-Si-H and/or Y-Si-type bonding. aip.org O 1s signals can show components related to Y-O-Si and Y-O-H type bonding. aip.org
Rutherford Backscattering Spectrometry (RBS) for Composition and Thickness
Rutherford Backscattering Spectrometry (RBS) is a non-destructive ion scattering technique widely used for quantitative compositional analysis and thickness determination of thin films and layered structures without the need for reference standards. eag.comeag.com In RBS, high-energy ions, typically He²⁺, are directed at a sample, and the energy and yield of backscattered ions are measured. eag.comeag.com The energy of the backscattered ions is related to the mass of the target atom and the depth at which the scattering event occurred. eag.com
RBS has been employed to determine the composition of yttrium-containing films on silicon substrates. researchgate.net For instance, RBS analysis has been used to evaluate the composition of thick yttrium oxide films, showing an O/Y atomic concentration ratio close to the expected value for pure YO compound in some cases. researchgate.netresearchgate.net RBS can detect the presence of silicon atoms within yttrium oxide films, particularly after annealing processes, indicating interdiffusion or silicate formation. researchgate.net
RBS is also valuable for determining the thickness of thin films. eag.comeag.com By analyzing the energy spectrum of backscattered ions, the areal density (atoms/cm²) of elements in a film can be determined, and if the material density is known or assumed, the film thickness can be calculated. eag.comeag.com RBS measurements have been used to assess the thickness of yttrium silicide films and study their growth kinetics. aip.orgasminternational.org Channeling RBS, which involves aligning the incident ion beam with a major crystallographic axis of a single-crystal substrate, can provide information about the crystalline quality of epitaxial films and the extent of disorder or intermixing at interfaces. eag.com Channeling yields close to the random yield indicate poor epitaxial quality, while low channeling yields suggest superb epitaxial growth. aip.org
Medium Energy Ion Scattering (MEIS) for Interface Profiling
Medium Energy Ion Scattering (MEIS) is a surface analysis technique that provides high-resolution depth profiles, particularly useful for studying the composition and structure of interfaces in thin film systems. Similar to RBS, it involves scattering of ions, but typically at lower energies (tens to hundreds of keV), which enhances depth resolution near the surface and at interfaces. diva-portal.org
MEIS has been utilized in the characterization of yttrium-silicon interfaces and the formation of yttrium silicate films. researchgate.netrutgers.eduncsu.edu MEIS analysis can provide detailed compositional depth profiles, showing the distribution of yttrium, silicon, and oxygen within ultra-thin films. researchgate.netrutgers.edu Studies using MEIS have indicated significant mixing of yttrium and silicon during the oxidation of yttrium deposited on silicon, resulting in films with Y-O-Si bonding. researchgate.net MEIS depth profiles can reveal a graded metal concentration near the silicon interface. rutgers.edu The technique is sensitive enough to show the effect of silicon pretreatments, such as nitridation, on the interface composition and the extent of silicon consumption during yttrium oxidation. rutgers.edu MEIS can also provide evidence for the presence of silicon within yttrium silicate films. rutgers.edu
Spectroscopic Analysis of Electronic and Vibrational States
Photoelectron Spectroscopy (PES)
Photoelectron Spectroscopy (PES) techniques, including Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS), are used to study the electronic structure of materials by analyzing the kinetic energy of photoemitted electrons. While XPS primarily probes core levels and provides chemical state information (as discussed in 5.2.2), UPS typically probes valence band states, providing insights into the electronic band structure and density of states near the Fermi level. Inverse Photoemission Spectroscopy (IPES) is a complementary technique that probes the unoccupied electronic states (conduction band). capes.gov.br
PES, including both photoemission and inverse photoemission, has been applied to study yttrium silicides and yttrium-silicon interfaces to understand their electronic properties. Studies on epitaxial yttrium silicide (YSi≈₁.₇) have measured X-ray, ultraviolet, and inverse photoemission spectra to analyze charge transfer from yttrium to silicon and hybridization between Si 3p and Y 4d orbitals. researchgate.net The energy distribution curves obtained from PES can be compared with calculated densities of states to understand the electronic structure. researchgate.net
PES has also been used to investigate the electronic structure of yttrium-doped silicon clusters. rsc.org Simulated PES spectra of these clusters have been compared with experimental data to confirm the stability of proposed structures and understand the evolution of electronic properties with cluster size. rsc.org These studies provide insights into the valence electronic states and vertical detachment energies (VDEs) of yttrium-silicon species. rsc.org
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a technique that probes the unoccupied electronic states and local atomic structure around a specific element by measuring the absorption of X-rays as a function of energy. XAS is sensitive to the chemical state, coordination environment, and bonding characteristics of the absorbing atom. uiowa.edu
XAS has been used to investigate the electronic structure and bonding in yttrium-containing compounds, including studies relevant to yttrium silicide formation. By performing XAS at the yttrium and silicon edges, researchers can gain insights into the local atomic and electronic structure. Studies using XAS on yttria films on silicon have detected the presence of yttrium-silicon bonds in the interface layer, which are considered precursors to the formation of yttrium silicide. aps.orgresearchgate.netosti.gov XAS can provide information about the unoccupied electronic structure, which can be compared with theoretical calculations. aps.org XAS studies can also reveal changes in charge transfer and bonding character, such as the increase in covalent character of yttrium-oxygen bonding in nonstoichiometric yttria, which can be relevant to understanding bonding in yttrium silicates that may form alongside or instead of yttrium silicide. researchgate.net
Fourier Transform Infrared Spectroscopy (FTIR)
Fourier Transform Infrared Spectroscopy (FTIR) is a vibrational spectroscopic technique that measures the absorption or transmission of infrared light by a sample as a function of wavenumber. FTIR is used to identify functional groups and chemical bonds within a material based on their characteristic vibrational frequencies. azolifesciences.com
FTIR has been applied in the study of yttrium-containing materials, including investigations where yttrium silicide or related compounds might be present or form. While FTIR is particularly useful for identifying molecular vibrations, it can also provide information about metal-oxygen or metal-silicon bonds in inorganic compounds. azolifesciences.comacs.org
Studies on yttrium oxide and yttrium silicate films have utilized FTIR to identify vibrational modes associated with Y-O and Si-O bonds, and potentially Y-O-Si bonds. researchgate.netresearchgate.net Characteristic vibration bands for Y-O bonds have been reported in the range of 450-562 cm⁻¹. researchgate.net FTIR spectra can show changes in bonding upon annealing or different processing conditions, which can be relevant to the formation or transformation of yttrium silicide phases or coexisting phases like yttrium silicate. researchgate.net FTIR has also been used in the characterization of yttrium oxyhydride films, identifying hydrogen/deuterium-related vibration bands and lower frequency bands associated with the material structure. arxiv.org While direct FTIR data specifically focused on the vibrational modes of stoichiometric yttrium silicide (YSi₂) is less commonly highlighted in the provided search results compared to oxides or silicates, the technique remains a potential tool for investigating bonding and structural features, particularly in complex yttrium-silicon-oxygen systems.
Raman Spectroscopy for Phase Transitions
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a material, which are sensitive to its crystal structure and phase. By analyzing the shifts and intensities of Raman peaks, researchers can identify different crystallographic phases and observe phase transitions as a function of temperature, pressure, or other external stimuli.
While direct studies focusing solely on Raman spectroscopy for phase transitions in yttrium silicide were not extensively found in the immediate search results, related research on other yttrium-containing compounds and silicides demonstrates the applicability of this technique. For instance, Raman spectroscopy has been used to study phase transitions in yttrium oxide (Y₂O₃) under high pressure, identifying transitions between cubic, monoclinic, and rhombohedral phases based on changes in the Raman spectra researchgate.netresearchgate.net. Similarly, Raman studies have investigated phase transitions in ion-implanted and laser-annealed silicon, which involves the formation and transformation of silicides aps.orgntu.edu.sg. These studies highlight the sensitivity of Raman spectroscopy to structural changes and the presence of different phases in related materials. The principles applied in these studies can be extended to the investigation of phase transitions in yttrium silicide, where changes in the silicon and yttrium sublattice vibrations would be indicative of structural transformations.
Thermal Analysis Techniques for Material Stability
Thermal analysis techniques measure changes in the physical or chemical properties of a material as a function of temperature or time while the material is subjected to a controlled temperature program. DTA and TGA are two primary methods used to assess the thermal stability, decomposition pathways, and phase transformations of materials like yttrium silicide.
Research on yttrium silicates and other related high-temperature materials frequently employs DTA and TGA to understand their thermal behavior and stability in various environments, including oxidizing atmospheres. researchgate.netresearchgate.net The stability of such materials at high temperatures is critical for applications like environmental barrier coatings (EBCs). researchgate.net
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are both heated or cooled at a controlled rate. Endothermic or exothermic events occurring within the sample, such as melting, crystallization, or solid-state phase transitions, result in a temperature difference that is recorded as a peak in the DTA curve. mpiuk.comacs.org
DTA is a valuable tool for identifying the temperatures at which phase transitions or reactions occur in yttrium silicide. Studies on yttrium silicate precursors have utilized DTA to analyze the thermal events during synthesis and phase formation. researchgate.net While specific DTA curves for yttrium silicide (YSi₂) were not prominently featured, the technique is routinely applied to silicides and related rare-earth compounds to determine melting points, eutectic reactions, and solid-state transformations. iaea.org For example, DTA has been used in the thermal analysis of sintered silica-yttria powders. acs.org
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated or cooled. This technique is particularly useful for studying decomposition, oxidation, reduction, and hydration/dehydration processes. mpiuk.comnetzsch.com By monitoring the mass change as a function of temperature, TGA can quantify the amount of material lost or gained during a thermal event and provide insights into the kinetics of these processes. netzsch.com
TGA is essential for evaluating the thermal stability of yttrium silicide, especially in environments where oxidation or other reactions leading to mass changes can occur. Studies investigating the high-temperature oxidation of yttrium silicides have likely employed TGA to measure the extent and rate of oxidation. researchgate.net TGA, often coupled with DTA (STA - Simultaneous Thermal Analysis), is a standard technique for characterizing the thermal decomposition and stability of materials, including various inorganic compounds and precursors used in materials synthesis. mpiuk.comeuropean-mrs.comnih.gov Analysis of yttrium silicate coatings, for instance, has involved DTA/TGA to understand their behavior at elevated temperatures. researchgate.net
Together, DTA and TGA provide complementary information on the thermal behavior of yttrium silicide, allowing for the identification of thermal events, the determination of reaction temperatures, and the quantification of mass changes associated with these processes.
Functional Properties Research and Mechanistic Insights in Yttrium Silicide
Thermoelectric Properties of Yttrium Silicide
Yttrium silicide (YSi₂) has been investigated for its thermoelectric properties, which govern its ability to convert heat energy into electrical energy and vice versa. The efficiency of a thermoelectric material is determined by the dimensionless figure-of-merit (ZT), which is a function of the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ).
Research into the thermoelectric properties of bulk yttrium silicide (YSi₂) has revealed its metallic-like behavior. Hall measurements indicate a very high electron concentration, which contributes to a significantly large electrical conductivity. researchgate.net At room temperature, the electrical conductivity of bulk YSi₂ has been measured to be approximately 18 × 10⁵ Ω⁻¹ m⁻¹. researchgate.net This high conductivity is a key characteristic of its metallic nature. The electrical conductivity of YSi₂ tends to decrease as the temperature increases, a typical trait of metallic conductors. researchgate.net
| Property | Value | Reference |
|---|---|---|
| Electrical Conductivity (σ) | ≈18 × 10⁵ Ω⁻¹ m⁻¹ | researchgate.net |
| Seebeck Coefficient (S) | -26 µV K⁻¹ | researchgate.net |
| Thermal Conductivity (κ) | 14–19 W m⁻¹ K⁻¹ | researchgate.net |
The Seebeck coefficient is a measure of the magnitude of an induced thermoelectric voltage in response to a temperature difference across the material. For bulk yttrium silicide, the Seebeck coefficient is relatively small, which is consistent with its high carrier concentration and metallic character. At room temperature, a Seebeck coefficient of -26 µV K⁻¹ has been reported. researchgate.net The negative sign indicates that the majority of charge carriers are electrons. The magnitude of the Seebeck coefficient in YSi₂ has been observed to decrease with increasing temperature. researchgate.net
The thermal conductivity of a material is a critical factor in its thermoelectric performance, as a lower thermal conductivity is generally desirable to maintain a temperature gradient. In bulk yttrium silicide systems, the thermal conductivity has been found to be in the range of 14–19 W m⁻¹ K⁻¹ across a wide temperature range. researchgate.net This relatively high thermal conductivity is a contributing factor to the modest thermoelectric figure-of-merit observed in the bulk material.
While the intrinsic ZT of bulk yttrium silicide is low, with a maximum reported value of 0.026 at 423 K, yttrium silicide has played a significant role as a nanoinclusion to enhance the thermoelectric performance of other materials. researchgate.net Specifically, the incorporation of YSi₂ nanoparticles into a p-type SiGe alloy matrix has been shown to dramatically improve its ZT. researchgate.net
It is important to note that current research has focused on using yttrium silicide as the nanoinclusion rather than investigating the enhancement of the yttrium silicide matrix itself through the addition of other nanoparticles.
The investigation of anisotropic thermoelectric properties, where the material's thermoelectric response varies with crystallographic direction, has been a subject of interest in materials science. While higher transition metal silicides are generally considered good candidates for anisotropic thermoelectric conversion due to their inherent anisotropy in the Seebeck coefficient, specific research on layered yttrium silicide is limited. sigmaaldrich.com
However, studies on related compounds, such as yttrium borosilicide, have demonstrated anisotropic thermoelectric properties in single-crystal forms. nii.ac.jp This suggests that crystalline yttrium silicide may also exhibit such directional dependence in its thermoelectric behavior. The layered-like nature of certain crystal structures can lead to significant differences in thermal and electrical transport properties between the in-plane and out-of-plane directions. rsc.org This anisotropy can be exploited to enhance the thermoelectric figure of merit. As of now, detailed experimental evidence for anisotropic thermoelectric behavior in layered phases of pure yttrium silicide is not extensively documented in the available literature.
Chemical Reactivity and Environmental Stability of Yttrium Silicide
Yttrium silicide is recognized as an advanced ceramic material with notable high-temperature stability and corrosion resistance. samaterials.com Its unique properties make it suitable for applications in harsh environments characterized by extreme temperatures and oxidative conditions. samaterials.com
Yttrium silicide (YSi₂₋ₓ) begins to form at temperatures as low as 350°C and remains stable up to 950°C. researchgate.net The compound is generally insoluble in water. samaterials.com One study demonstrated that YSi₂ powders exhibit superior chemical stability in various solvents compared to pure yttrium metal. scirp.org
Regarding its reactivity with acids, yttrium disilicide (YSi₂) is reported to react with hydrochloric acid and hydrofluoric acid. In contrast, yttrium silicide electride (Y₅Si₃:e⁻) is noted to be stable in both air and water. nii.ac.jp The oxidation of yttrium silicide can lead to the formation of yttrium silicates.
For safe handling and to maintain its stability, it is recommended that yttrium silicide powder be stored in a cool, dry place in a tightly sealed container, often under an inert gas. samaterials.com
Reaction Kinetics at Yttrium-Silicon Interfaces
The formation of yttrium silicide at the interface between yttrium and silicon is a kinetically driven process. Studies have shown that the reaction between yttrium and a silicon substrate is relatively rapid, leading to the formation of yttrium silicide, which is then followed by oxidation to form a mixed Y-O-Si structure. rutgers.eduresearchgate.net This initial silicide formation is a key intermediate step in the creation of yttrium silicate (B1173343) films.
The kinetics of this interfacial reaction are significantly influenced by the condition of the silicon surface. The presence of even a thin native oxide layer or other pretreatments can alter the reaction pathways and the final composition of the resulting film. Understanding these reaction rates is critical for controlling the composition and structure of the dielectric/Si interface in electronic applications. researchgate.netbohrium.comaip.org
Influence of Silicon Pretreatment on Yttrium Silicide/Silicate Formation
The pretreatment of the silicon substrate plays a pivotal role in determining the final composition of the film formed upon yttrium deposition and subsequent oxidation.
When yttrium is deposited on a clean silicon surface and then oxidized, significant mixing of yttrium and silicon occurs, resulting in a film with a composition close to yttrium orthosilicate (Y₂O₃·SiO₂). researchgate.netbohrium.comaip.org A thin, in-situ preoxidation of the silicon surface (approximately 10 Å) is not sufficient to prevent this metal/silicon reaction. researchgate.netbohrium.comaip.org
However, a nitrided silicon interface dramatically reduces the rate of silicon consumption. researchgate.netbohrium.comaip.org This is because the nitride layer acts as a diffusion barrier, impeding the reaction between yttrium and silicon. rutgers.edu Consequently, the resulting film is much closer in composition to pure yttrium oxide (Y₂O₃). researchgate.netbohrium.comaip.org
The table below summarizes the effect of silicon pretreatment on the resulting film composition.
| Silicon Surface Pretreatment | Resulting Film Composition after Yttrium Deposition and Oxidation | Mechanism |
| Clean Silicon | Yttrium Silicate (close to Y₂O₃·SiO₂) | Rapid reaction and mixing of Y and Si. researchgate.netbohrium.comaip.org |
| Thin In-situ Oxidation (~10 Å) | Yttrium Silicate (similar to clean Si) | Insufficient to block Y-Si reaction. researchgate.netbohrium.comaip.org |
| Nitridation | Close to Yttrium Oxide (Y₂O₃) | Nitride layer acts as a diffusion barrier, impeding Si consumption. rutgers.eduresearchgate.netbohrium.comaip.org |
Chemical Stability of Yttrium Silicide Powders and Thin Films
Yttrium silicide, particularly in its YSi₂ form, demonstrates notable chemical stability, surpassing that of pure yttrium metal. scirp.org YSi₂ powders have shown superior resistance to reaction with various solvents, with 2-propanol being identified as an effective dispersing solvent. scirp.org This stability is crucial for its handling and processing in various applications.
Thin films of yttrium silicide (YSi₂₋ₓ) have been found to be stable over a wide range of temperatures. researchgate.netkisti.re.kr Formation of YSi₂₋ₓ on Si(100) substrates begins at a temperature of 350°C and the film remains stable up to 950°C. researchgate.netkisti.re.kr This high-temperature stability is a key property for its use in microelectronics. Yttrium silicide is also recognized for its corrosion resistance, which, combined with its high-temperature stability and electrical conductivity, makes it a candidate for advanced ceramic applications. samaterials.com
Mechanical and Thermal Stability of Yttrium Silicide Architectures
Thermal Expansion Coefficients and Anomalous Behavior
The coefficient of thermal expansion (CTE) is a critical parameter for materials used in applications with fluctuating temperatures, as it dictates the dimensional changes a material will undergo. Mismatches in CTE between different materials in a composite or device can lead to stress and failure.
The table below presents the CTE values for some related materials for comparison.
| Material | Coefficient of Thermal Expansion (CTE) |
| Yttrium Silicate (Y₂SiO₅) | (8.36 ± 0.5) × 10⁻⁶ K⁻¹ cas.cn |
| Yttrium Pyrosilicate (Y₂Si₂O₇) | 3.90 × 10⁻⁶ K⁻¹ mdpi.com |
| Beryllium | 11.4 × 10⁻⁶ K⁻¹ wikipedia.org |
| Titanium Silicide (Ti₅Si₃) | 7.5 × 10⁻⁶ K⁻¹ msesupplies.com |
High-Temperature Structural Integrity and Mechanical Failure
The structural integrity of yttrium silicide at high temperatures is a crucial factor for its potential applications in demanding environments. As an advanced ceramic material, yttrium silicide is expected to exhibit good high-temperature stability. samaterials.com However, its performance can be compromised by oxidation, as discussed earlier. The formation of a non-protective Y₂O₃ scale with a CTE mismatch to substrates like SiC can lead to mechanical failure in composite systems. researchgate.netproquest.com The significant volume change during the formation of subsurface oxides can also induce stress and cracking. researchgate.netproquest.com
In applications where yttrium silicide is part of a larger system, such as a coating or an electronic contact, its mechanical stability is paramount. The formation of pinholes in YSi₂₋ₓ films has been observed, which could potentially impact the long-term reliability of devices. researchgate.net
Robustness and Cohesive Energy of Yttrium Silicide Nanowires
The mechanical stability and structural integrity of nanowires are critical for their application in nanodevices. For yttrium silicide nanowires, these properties are governed by their intrinsic robustness and cohesive energy. While direct experimental data on the mechanical properties of individual yttrium silicide nanowires are not extensively documented in publicly available research, insights can be drawn from theoretical studies and comparisons with other silicide and silicon nanowire systems.
Theoretical Insights into Mechanical Robustness:
First-principles calculations, based on density functional theory (DFT), are powerful tools for predicting the mechanical properties of nanomaterials. For silicon nanowires, such calculations have revealed that the Young's modulus can be size-dependent, often decreasing as the nanowire diameter shrinks due to a higher surface-to-volume ratio and the influence of surface reconstruction and passivation aps.orgscribd.comosti.govsemanticscholar.org. For instance, first-principles calculations on hydrogen-passivated Si⟨001⟩ nanowires have shown a systematic size dependence of the Young's modulus that scales with the surface area to volume ratio aps.orgosti.govsemanticscholar.org. It is reasonable to infer that yttrium silicide nanowires would also exhibit size-dependent mechanical properties, although the specific nature of this dependence would be influenced by the distinct bonding characteristics of the Y-Si system.
The robustness of a nanowire is also related to its fracture mechanics. For many ceramic materials, brittle fracture is the dominant failure mode wikipedia.org. In the case of silicide nanowires, the nature of the chemical bonding, which has both metallic and covalent character, will dictate their deformation and fracture behavior.
Cohesive Energy and Structural Stability:
The following table provides a comparative overview of the cohesive energies of related materials, highlighting the expected range for yttrium silicide.
| Material | Cohesive Energy (eV/atom) | Reference |
| Silicon | 4.62 ± 0.08 | aps.org |
| Transition Metal Silicides | Varies (e.g., TiSi₂ ~5.7) | dtic.mil |
| Yttrium Oxide (Y₂O₃) | High (Implied by high stability) |
Factors Influencing Nanowire Robustness:
Several factors can influence the mechanical robustness of yttrium silicide nanowires:
Crystallographic Orientation: The arrangement of atoms along different crystallographic directions will result in anisotropic mechanical properties.
Surface Defects: Surface vacancies, adatoms, and steps can act as stress concentration points, potentially reducing the fracture strength of the nanowire.
Stoichiometry: The precise ratio of yttrium to silicon can affect the bonding characteristics and, consequently, the mechanical properties.
Temperature: Like most materials, the mechanical properties of yttrium silicide nanowires are expected to be temperature-dependent.
Further experimental investigations, such as in-situ tensile testing within a transmission electron microscope (TEM) or atomic force microscopy (AFM) based nanoindentation, are necessary to quantify the mechanical properties of yttrium silicide nanowires and validate theoretical predictions.
Optical and Optoelectronic Phenomena in Yttrium Silicide Related Materials
The interaction of yttrium silicide and related materials with light is of significant interest for applications in optoelectronics, including photodetectors and light-emitting devices. The electronic structure of these materials dictates their optical properties.
Research on Optical Properties in Yttrium-Doped Silicon Structures
While direct studies on the optical properties of pure yttrium silicide are limited, research on yttrium-doped silicon and yttrium silicate (Y₂SiO₅) provides valuable insights. Yttrium silicate is an important optical crystal material, often used as a host for rare earth dopants americanelements.com. First-principles calculations have been employed to study the electronic and optical properties of yttrium silicates like Y₂SiO₅ and Y₂Si₂O₇ researchgate.net. These studies indicate that they are ionic insulators with large band gaps. The calculated optical dielectric constants for Y₂SiO₅ and Y₂Si₂O₇ are 3.11 and 3.44, respectively researchgate.net.
The refractive index is a key optical property. For yttrium oxide (Y₂O₃), a related compound, the refractive index has been well-characterized refractiveindex.inforesearchgate.netsoton.ac.uk. The study of yttrium oxide thin films has shown that their optical properties are dependent on the deposition method and process parameters researchgate.netsoton.ac.uk.
The table below summarizes some of the known optical properties of yttrium-containing compounds relevant to silicon-based structures.
| Compound | Property | Value | Reference |
| Y₂SiO₅ | Optical Dielectric Constant | 3.11 (calculated) | researchgate.net |
| Y₂Si₂O₇ | Optical Dielectric Constant | 3.44 (calculated) | researchgate.net |
| Y₂O₃ | Refractive Index (at 589 nm) | ~1.92 | refractiveindex.info |
Research on the formation of yttrium silicate films on silicon has shown that the reaction between yttrium and silicon can lead to the formation of yttrium silicide as an intermediate step, which is then oxidized to form the silicate rutgers.edu. This suggests that the optical properties of the final yttrium silicate layer are influenced by the initial silicide formation.
Potential for Photosensitive and Optoelectronic Nanomaterials
Rare-earth silicides, as a class of materials, have shown promise for optoelectronic applications. Two-dimensional films of rare-earth silicides grown on silicon substrates have been investigated for their potential use as both Ohmic contacts and photodetectors, depending on the doping of the silicon substrate nih.gov. The low Schottky barrier height at the rare-earth silicide/n-type silicon interface is a key enabling factor for these applications aps.org.
The synthesis of yttrium silicide nanoparticles on silicon substrates has been demonstrated, and these nanoparticles, which often incorporate oxygen to form Y-Si-O complexes, have been shown to exhibit photoluminescence researchgate.net. The observed photoluminescence peaks are attributed to electronic transitions within the Y-Si-O complexes and at the interface with the silicon substrate researchgate.net. This indicates the potential of yttrium silicide-based nanomaterials for light-emitting applications.
The development of photosensitive devices based on yttrium silicide would leverage the creation of a Schottky barrier at the interface with silicon. When light with energy greater than the barrier height is incident on the device, it can generate electron-hole pairs, leading to a measurable photocurrent. The spectral response of such a photodetector would be determined by the electronic band structure of both the yttrium silicide and the silicon, as well as the height of the Schottky barrier.
Further research into the synthesis of high-quality yttrium silicide nanowires and thin films, and the characterization of their optical absorption, photoresponse, and carrier dynamics, is crucial for realizing their potential in photosensitive and optoelectronic nanomaterials.
Emerging Research Directions and Potential Applications of Yttrium Silicide
Applications in Microelectronics and Device Engineering
Yttrium silicide is being actively investigated for its potential in microelectronic devices, leveraging its favorable electrical and thermal properties. ontosight.aisamaterials.com Its compatibility with silicon-based technology, including a small lattice mismatch at the interface, contributes to its relevance in this field. rsc.org
Research on Yttrium Silicide as Ohmic and Rectifying Contacts
Yttrium silicide is considered for use as both ohmic and rectifying contacts in semiconductor devices. ontosight.airsc.org The formation of low Schottky barrier height contacts on n-type silicon makes rare earth silicides, including yttrium silicide, promising candidates for advanced contact technologies in NMOS devices. researchgate.netresearchgate.net Studies have explored the contact properties of yttrium silicide formed on Si(100) through techniques like rapid thermal annealing of evaporated yttrium layers. researchgate.net
Investigation of Schottky Barrier Height (SBH) Modulation on Silicon
A significant area of research focuses on the modulation of the Schottky Barrier Height (SBH) at the yttrium silicide/silicon interface. The SBH is a critical parameter determining the electrical behavior of metal-semiconductor contacts. Studies have investigated the SBH of yttrium and yttrium silicide on p-type (111) silicon, correlating barrier heights with heat treatments and interface conditions. osti.govaip.orgaip.org For instance, an as-deposited Y-Si contact on p-type silicon showed a barrier height of 0.70 eV, which decreased to 0.60 eV upon the formation of yttrium silicide at 410 °C. osti.govaip.orgaip.org Research also explores tuning SBH by segregating yttrium at the interface of other silicides, such as nickel silicide/silicon. researchgate.net
Research Findings on SBH:
| Material System | Silicon Type | Silicon Orientation | Annealing Temperature (°C) | Schottky Barrier Height (eV) | Reference |
| As-deposited Y-Si | p-type | (111) | As-deposited | 0.70 | osti.govaip.org |
| YSi₂-x | p-type | (100) | 500-900 | 0.63 - 0.69 | researchgate.net |
| YSi₂-x | n-type | (100) | 500 | 0.46 | researchgate.net |
| YSi₂-x | n-type | (100) | 600 | 0.37 | researchgate.net |
| YSi₂-x | n-type | (100) | 900 | 0.32 | researchgate.net |
| Yttrium silicide | p-type | (111) | 410 | 0.60 | osti.govaip.org |
| Y segregated at NiSi₂/Si | N/A | N/A | N/A | Can be reduced to 0.1 | researchgate.net |
Diffusion Barrier Properties in Microelectronic Devices
Yttrium silicide is also being investigated for its properties as a diffusion barrier in microelectronic devices. samaterials.com Diffusion barriers are crucial for preventing unwanted atomic migration between different layers in integrated circuits, which can degrade device performance and reliability. While the provided search results don't offer extensive details specifically on yttrium silicide as a diffusion barrier, the general properties of silicides, including thermal stability and corrosion resistance, support their potential in this role. samaterials.com
Integration of Yttrium Silicide Nanowires as Interconnects
The potential of integrating yttrium silicide nanowires as interconnects in nanoscale electronic devices is being explored. ontosight.aiontosight.airesearchgate.netcore.ac.uk Ultrathin yttrium silicide nanowires can self-assemble on silicon surfaces and exhibit good conductivity. researchgate.netcore.ac.uk Their one-dimensional nature and structural uniformity make them interesting candidates for future nano-interconnect applications. researchgate.netcore.ac.uknih.gov Research focuses on the growth, structure, and transport properties of these nanowires. core.ac.uk
Exploration in Large Scale Integrated Circuits
Yttrium silicides are considered for applications in large scale integrated circuits (LSICs). rsc.org Their favorable properties, such as small lattice mismatch with silicon, sharp interfaces, high conductivity, low Schottky barrier heights, and good thermal stability, make them suitable for various components within LSICs, including ohmic and rectifying contacts. rsc.org
Research for Energy Conversion and Storage Technologies
Yttrium silicide is also being researched for its potential in energy conversion and storage applications. samaterials.com This includes investigations into its thermoelectric properties for converting heat into electricity and its potential use in energy storage systems like batteries. samaterials.comresearchgate.net
Research Findings on Energy Applications:
Yttrium silicide (YSi₂) nanoparticles have been reported to enhance the thermoelectric figure-of-merit (ZT) in SiGe alloys. researchgate.net
The thermoelectric properties of bulk YSi₂ are being studied, with fabrication methods like arc melting and spark plasma sintering being explored. researchgate.netresearchgate.net
Yttrium silicide is being investigated for use in battery anodes. samaterials.com
A one-dimensional yttrium silicide electride (Y₅Si₃:e⁻) is being examined as a host matrix for encapsulating volatile fission products, relevant to nuclear energy applications. aip.orgaip.org
Yttrium Silicide as a Component in Thermoelectric Generators
Research is exploring the incorporation of yttrium silicide into thermoelectric materials to enhance their performance. Specifically, yttrium silicide (YSi₂) nanoparticles have been investigated for their ability to improve the thermoelectric figure-of-merit (ZT) of p-type silicon-germanium (SiGe) alloys. mdpi.comnih.govresearchgate.netscispace.com The addition of metallic YSi₂ nanoparticles has been shown to increase the ZT value of p-type SiGe alloys to approximately 1.81 at 1100 K. mdpi.comnih.govresearchgate.netscispace.com This enhancement is attributed to a reduction in thermal conductivity resulting from the formation of coherent interfaces within the SiGe matrix and a decrease in grain size. mdpi.comnih.govresearchgate.net
While the inclusion of YSi₂ nanoparticles shows promise for improving SiGe-based thermoelectrics, studies on bulk YSi₂ have also been conducted to understand its intrinsic thermoelectric properties. researchgate.net Bulk YSi₂, fabricated by techniques such as arc melting and spark plasma sintering, exhibits metallic-like behavior with high electrical conductivity. researchgate.net However, it shows a small Seebeck coefficient and moderate thermal conductivity, leading to a low maximum ZT value of 0.026 at 423 K for the bulk material. researchgate.net This suggests that the benefit of yttrium silicide in thermoelectrics currently lies more in its nanoscale inclusion within other materials like SiGe alloys to optimize their properties through nanostructuring and interface effects. mdpi.comnih.govresearchgate.netscispace.com
Investigations for Battery Anode Materials
Yttrium silicide is being investigated as a potential material for battery anodes, particularly in the context of improving the performance of lithium-ion and sodium-ion batteries. aip.orgacs.orgsamaterials.comresearchgate.netfrontiersin.orgustb.edu.cn Silicon is a promising anode material due to its high theoretical capacity, but its practical application is hindered by significant volume changes during cycling, which can lead to electrode degradation. frontiersin.orgustb.edu.cn Incorporating metal silicides, including those containing yttrium, into silicon-based anodes is one approach being explored to mitigate these issues and enhance electrochemical performance. frontiersin.orgustb.edu.cn
Research indicates that the inclusion of metal silicide layers, such as nickel silicide (Ni₃Si₂), in 3D silicon anodes can improve capacity retention and power capability. frontiersin.org While specific detailed research findings solely focused on yttrium silicide (YSi₂ or Y₅Si₃) as the primary active anode material are less prominent in the provided snippets compared to its use in conjunction with silicon or in electride form, the broader interest in metal silicides for battery anodes suggests ongoing exploration of yttrium silicide's potential in this area. samaterials.comustb.edu.cn The one-dimensional yttrium silicide electride (Y₅Si₃:e⁻) has also been reported for its suitability in sodium-ion batteries. aip.orgaip.orgcore.ac.uk
Advanced Functional Materials Research
Yttrium Silicide Electrides in Encapsulation Research (e.g., Fission Products, Heavy Metals)
The one-dimensional yttrium silicide electride (Y₅Si₃:e⁻) has shown significant promise in encapsulation research, particularly for capturing volatile fission products and heavy metals. aip.orgaip.orgcore.ac.ukaip.orgresearchgate.netcoventry.ac.uk This material is stable in air and water and contains quasi-one-dimensional channels occupied by anionic electrons. aip.orgaip.org
Density functional theory (DFT) studies have been conducted to examine the efficacy of Y₅Si₃:e⁻ as a host matrix for encapsulating species like volatile fission products (Kr, Xe, Br, I, Te, Rb, and Cs) and heavy metals (Zn, Cd, Hg, Cr, Ni, Cu, and Pb). aip.orgaip.orgcore.ac.ukaip.orgresearchgate.net These studies predict encapsulation energies and analyze charge transfer between the electride and the encapsulated species. aip.orgaip.orgcore.ac.ukaip.org
Research indicates that encapsulation is exoergic (favorable) for certain volatile fission products, specifically bromine (Br), iodine (I), and tellurium (Te), due to their high electronegativities, leading to the formation of stable anions like Br⁻, I⁻, and Te²⁻. aip.orgcore.ac.uk Conversely, encapsulation is endoergic (unfavorable) for noble gases like krypton (Kr) and xenon (Xe), as well as rubidium (Rb) and cesium (Cs), suggesting they are not effectively captured by Y₅Si₃:e⁻. aip.orgcore.ac.uk For heavy metals, encapsulation is highly exoergic for those with incomplete p or d electrons (Cr, Ni, Cu, and Pb). aip.orgaip.org Among heavy metals with complete d shells (Zn, Cd, and Hg), only zinc (Zn) exhibits strong encapsulation. aip.orgaip.org
This selective encapsulation capability highlights the potential of Y₅Si₃:e⁻ as a filter material for trapping specific hazardous species from gaseous waste streams, such as those produced during the reprocessing of spent nuclear fuel. aip.orgcore.ac.ukaip.org
Catalytic Properties and Support for Chemical Reactions (e.g., Ammonia (B1221849) Synthesis)
Yttrium silicide electride (Y₅Si₃:e⁻) has demonstrated catalytic activity and potential as a catalyst support for various chemical reactions, notably ammonia synthesis. aip.orgaip.orgcoventry.ac.ukresearchgate.netresearchgate.net The presence of anionic electrons in the electride plays a crucial role in its catalytic properties. aip.orgaip.orgresearchgate.net
Specifically, Ru-loaded Y₅Si₃:e⁻ has been identified as a highly efficient catalyst for ammonia synthesis. aip.orgaip.orgcoventry.ac.ukresearchgate.net The anionic electrons in Y₅Si₃:e⁻ are believed to enhance the cleavage of the strong nitrogen-nitrogen triple bond (N₂) and reduce the associated activation energy, which is a critical step in ammonia synthesis. aip.orgaip.orgcoventry.ac.ukresearchgate.net This makes Ru/Y₅Si₃:e⁻ a promising catalyst for ammonia synthesis under milder conditions compared to traditional methods. researchgate.net
The catalytic activity of electrides, including yttrium silicide electride, is an active area of research, with investigations exploring their potential in other reactions beyond ammonia synthesis. aip.orgresearchgate.net
Application as Solid Lubricants in Research Contexts
Yttrium silicide electride (Y₅Si₃:e⁻) has been explored for its potential application as a solid lubricant in research contexts. aip.orgaip.orgcore.ac.ukaip.orgdntb.gov.ua While detailed research findings specifically on the lubricating performance of Y₅Si₃:e⁻ are limited in the provided information, its mention in the context of suitability for solid lubricants suggests that its structural and electronic properties are being investigated for tribological applications. aip.orgaip.orgcore.ac.ukaip.orgdntb.gov.ua The unique electronic structure of electrides, with loosely bound electrons, can potentially contribute to reduced friction and wear between surfaces.
Research into Yttrium Silicide as High-Performance Coatings
Research is being conducted on the use of yttrium silicide and yttrium silicate (B1173343) phases as high-performance coatings, particularly for applications requiring high-temperature stability and oxidation resistance. samaterials.comresearchgate.netmdpi.comnasa.govnasa.govresearchgate.net
Yttrium silicate phases, such as Y₂Si₂O₇ and Y₂SiO₅, are being studied as external anti-oxidation coatings for materials like carbon/carbon (C/C) and silicon carbide (SiC) composites, which are used in high-temperature environments. researchgate.net These silicate phases offer advantageous properties including a high melting point, low oxygen permeability, favorable thermal and chemical stability, and a thermal expansion coefficient that can be matched with SiC. researchgate.net Y₂SiO₅, in particular, is considered a promising candidate for environmental barrier coatings (EBCs) on silicon-based ceramics and C/C composites due to its low oxygen permeability even at high temperatures (up to 1700°C) and a desirable match in thermal expansion coefficients. researchgate.net
Yttrium silicide (YSi₂) itself is also noted as an advanced ceramic material with excellent electrical conductivity, high-temperature stability, and corrosion resistance, making it suitable for high-performance coatings and aerospace components. samaterials.com Research on protective coatings for chromium alloys has also explored silicide coatings, with yttrium being mentioned as a modification element in high-temperature alloys and anti-oxidation coatings due to its reactive element effect (REE). mdpi.comnasa.govnasa.gov While simple silicide coatings on chromium alloys did not provide adequate protection, modified silicide coatings showed better performance. nasa.govnasa.gov
Exploration in Quantum Technologies (e.g., as Host Matrix for Rare-Earth Ions)
Yttrium silicide is being explored for its potential role in quantum technologies, particularly as a host matrix for rare-earth ions. The development of quantum computers relies on qubits, which can exist in a superposition of states (0 and 1 simultaneously). lu.se Rare earth ions doped into crystals are a promising approach for creating these qubits, utilizing the superposition of their energy states. lu.se
Yttrium silicide's properties make it a candidate for this application. Its large bandgap and crystal structure, which can accommodate rare-earth ions, are considered advantageous for qubit design. iastate.edu Specifically, researchers are investigating yttrium silicide as a host for dopants like Erbium. iastate.edu The electron spin of rare earth metals in such compounds can represent the qubit. iastate.edu
A key challenge in using rare earth ions as qubits is managing coherence time – the duration for which the superposition state can be maintained. Long coherence times are necessary for computations, while short coherence times are needed for reading out the result. lu.se Research explores incorporating a second type of rare earth ion into the crystal to interact with the qubit ions for readout purposes. lu.se
The study of silicides, including yttrium silicide, is contributing to understanding and improving qubit performance. fnal.gov Research on several-atom-thick layers of silicides is helping to identify factors influencing qubit performance in devices like transmon qubits, which utilize metallic layers on silicon substrates with an ultrathin silicide layer between them. fnal.gov
Future Research Trajectories and Interdisciplinary Opportunities
Future research on yttrium silicide is poised to explore its capabilities across various disciplines, building on its unique properties. The compound's high electrical conductivity and thermal stability suggest continued investigation in microelectronics, potentially as a contact material or interconnect in semiconductor devices. ontosight.ai Its catalytic activity, observed in reactions like the hydrogenation of carbon dioxide, indicates potential for further exploration in catalysis. ontosight.ai The study of yttrium silicide nanoparticles and nanowires also presents opportunities in nanotechnology for developing nanoscale devices and sensors. ontosight.ai
Beyond these areas, yttrium silicide is being investigated for more specialized applications. For instance, one-dimensional yttrium silicide electride (Y₅Si₃:e⁻) is being studied as a potential material for encapsulating volatile fission products, showing promising encapsulation energies for certain elements like bromine, iodine, and tellurium. aip.org, coventry.ac.uk This highlights an interdisciplinary link to nuclear fuel processing and waste management.
The formation and properties of yttrium silicide films on silicon substrates are also subjects of ongoing research, with a focus on understanding their structural properties and potential applications in semiconductor technology. research-nexus.net Identifying the orientation relationships between yttrium silicide layers and silicon substrates is crucial as it influences the electronic and thermal properties of the films. research-nexus.net
Furthermore, the broader study of rare earth silicides, including yttrium silicide, involves understanding their crystal structures, growth directions, and electronic properties, particularly in the context of nanowire formation on silicon surfaces. researchgate.net, researchgate.net, researchgate.net This fundamental research contributes to both materials science and condensed matter physics. The exploration of yttrium silicide's behavior in high-temperature oxidizing environments and its ability to form yttrium silicates also presents research avenues related to high-temperature materials and coatings. researchgate.net
The interdisciplinary nature of yttrium silicide research spans chemistry, physics, materials science, electrical engineering (microelectronics, semiconductors), and potentially nuclear engineering (waste encapsulation) and quantum computing. aip.org, hal.science Future work will likely involve continued theoretical and experimental studies to fully understand its properties and unlock its full potential in these diverse fields.
Q & A
Q. What are the established synthesis methods for yttrium silicide, and how do process parameters influence phase purity?
Yttrium silicide synthesis typically involves direct reaction of yttrium and silicon under controlled conditions. Common methods include:
- Solid-state reaction : High-temperature annealing (800–1200°C) in inert atmospheres (Ar/N₂) to promote diffusion .
- Sputtering/ALD : Deposition of yttrium and silicon layers followed by thermal annealing to form silicide phases, as demonstrated in cobalt silicide studies .
- Molten salt electrolysis : For nanostructured Y-Si, though reproducibility depends on electrolyte composition and current density . Key parameters : Temperature, stoichiometric ratios, and annealing duration critically affect phase formation (e.g., YSi, Y₅Si₃). Use XRD and SEM-EDS to validate phase purity .
Q. Which characterization techniques are most effective for analyzing yttrium silicide’s crystal structure and stoichiometry?
- XRD : Identifies crystallographic phases; compare with ICDD databases for Y-Si compounds .
- TEM/SAED : Resolves nanostructure and lattice mismatches at interfaces (e.g., Y-Si/SiC) .
- EDS/WDS : Quantifies elemental ratios to confirm stoichiometry .
- Raman spectroscopy : Detects Si-Si bonding variations in non-stoichiometric phases .
Q. How does yttrium silicide’s thermal stability impact its suitability for high-temperature applications?
Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert/vacuum conditions to assess decomposition thresholds (>1000°C). Phase transitions (e.g., YSi → Y₅Si₃ + Si) may occur at elevated temperatures, affecting electrical and mechanical properties .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported electrical properties of yttrium silicide (e.g., metallic vs. semiconducting behavior)?
Discrepancies often arise from impurities or off-stoichiometry. Methodological approaches include:
- Controlled synthesis : Use high-purity precursors (≥99.99%) and monitor oxygen contamination via XPS .
- Hall effect measurements : Correlate carrier concentration with stoichiometry (e.g., Y:Si = 1:1 vs. 5:3) .
- DFT modeling : Predict electronic band structures for idealized Y-Si phases and compare with experimental data .
Q. How can interfacial reactions between yttrium silicide and semiconductor substrates (e.g., SiC, Si) be minimized during device fabrication?
- Barrier layers : Deposit thin TiN or Ta layers via ALD to inhibit interdiffusion .
- Low-temperature processing : Optimize rapid thermal annealing (RTA) conditions to limit silicide-substrate reactions .
- In situ TEM : Monitor interfacial evolution in real time to identify critical temperature thresholds .
Q. What computational frameworks integrate experimental data to predict yttrium silicide’s thermodynamic and electronic properties?
Combine density functional theory (DFT) with CALPHAD (CALculation of PHAse Diagrams) models:
- DFT : Calculate formation energies, bandgaps, and defect energetics for Y-Si phases .
- Machine learning : Train models on existing experimental datasets (e.g., phase stability vs. temperature) to predict novel compositions .
- Validation : Cross-check computational results with synchrotron XRD and APT (atom probe tomography) .
Q. How do lattice mismatches between yttrium silicide and common substrates (e.g., Si, GaN) influence epitaxial growth?
- Mismatch analysis : Calculate lattice mismatch (%) using crystallographic data (e.g., YSi (a=4.2 Å) vs. Si (a=5.4 Å)).
- Strain engineering : Use graded buffer layers (e.g., SiGe) to reduce dislocation densities .
- MBE growth : Optimize substrate temperature and deposition rates for coherent Y-Si films .
Methodological Guidelines
Table 1 : Key Parameters for Reproducible Yttrium Silicide Synthesis
| Method | Temperature Range | Atmosphere | Characterization Tools | Common Challenges |
|---|---|---|---|---|
| Solid-state | 800–1200°C | Argon | XRD, SEM-EDS | Oxygen contamination |
| Sputtering + RTA | 600–900°C | Vacuum | TEM, AFM | Interfacial diffusion |
| Molten salt | 700–950°C | Argon | ICP-OES, Raman | Impurity incorporation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
